1-(4-Bromophenyl)-2-phenylethane
Description
BenchChem offers high-quality 1-(4-Bromophenyl)-2-phenylethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-phenylethane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14310-24-8 |
|---|---|
Molecular Formula |
C14H13Br |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-bromo-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI Key |
FTRWFZZSIXRXFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)Br |
Other CAS No. |
14310-24-8 |
Origin of Product |
United States |
1-(4-Bromophenyl)-2-phenylethane chemical structure and physical properties
Executive Summary & Scientific Rationale
In the realm of advanced organic synthesis, the strategic selection of asymmetric building blocks dictates the success of complex molecular architectures. 1-(4-Bromophenyl)-2-phenylethane , universally cataloged under[1], is a highly versatile aryl bromide intermediate. Commonly referred to as 4-bromobibenzyl, this molecule features a saturated ethylene bridge connecting a standard phenyl ring with a 4-bromophenyl ring.
Unlike its fully conjugated analog, 4-bromostilbene, the sp3
sp3 hybridized ethane linker in 4-bromobibenzyl acts as an electronic insulator[2]. This structural causality interrupts π -conjugation, which is strategically employed in materials science to induce hypsochromic shifts (blue-shifts) in OLED emission spectra and enhance the solubility of rigid-rod polymers. In pharmaceutical development, the isolated aryl bromide serves as a pristine electrophile for cross-coupling, free from the resonance deactivation often caused by conjugated alkene bridges.Chemical Architecture & Quantitative Data
The physical properties of 1-(4-Bromophenyl)-2-phenylethane dictate its handling and reactivity profiles. The molecule typically presents as a low-melting crystalline solid or viscous liquid at ambient temperatures, necessitating precise thermal control during purification.
Table 1: Physical and Chemical Properties
PropertyValueIUPAC Name1-bromo-4-(2-phenylethyl)benzeneCommon Synonyms4-Bromobibenzyl; 1-(4-Bromophenyl)-2-phenylethaneCAS Registry Number14310-24-8[1]Molecular FormulaC 14 H 13 BrMolecular Weight261.16 g/mol [3]Structural FeatureSaturated sp3 sp3 ethylene bridge[2]AppearanceWhite to off-white low-melting solid / viscous liquid
Mechanistic Pathways & Downstream Functionalization
The primary utility of 4-bromobibenzyl lies in the highly predictable reactivity of its C-Br bond. When deployed in Suzuki-Miyaura cross-couplings , the bibenzyl system maintains the inherent reactivity of an isolated aryl bromide, ensuring rapid oxidative addition by palladium catalysts without the need for highly specialized, electron-rich phosphine ligands. Alternatively, halogen-metal exchange using n-butyllithium at -78 °C is kinetically favored over benzylic deprotonation, generating a stable aryllithium species for electrophilic trapping.
Figure 1: Synthetic pathway and downstream functionalization of 1-(4-Bromophenyl)-2-phenylethane.
Field-Proven Synthetic Protocols
As a Senior Application Scientist, I mandate that experimental workflows not only achieve high yields but also incorporate inherent mechanistic safeguards. The following protocols detail the two primary routes for synthesizing 1-(4-Bromophenyl)-2-phenylethane.
Route A: Chemoselective Catalytic Hydrogenation of (E)-4-Bromostilbene
Direct hydrogenation of aryl halides often suffers from competitive hydrodehalogenation. To selectively reduce the alkene bridge while preserving the aryl bromide, a homogeneous rhodium catalyst is employed[3].
Self-Validating System: The use of Wilkinson's catalyst ( RhCl(PPh3)3 ) acts as an internal control. Its significant steric bulk and specific electronic configuration inherently prevent oxidative addition into the aryl C-Br bond under ambient conditions. If unwanted dehalogenation occurs, it immediately signals a deviation in hydrogen pressure or catalyst degradation, validating the operational integrity of the setup.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (E)-4-bromostilbene (10.0 mmol) in 40 mL of anhydrous degassed THF/Ethanol (1:1 v/v).
-
Catalyst Addition: Add Wilkinson's catalyst ( RhCl(PPh3)3 ) (0.5 mmol, 5 mol%). The solution will turn a characteristic deep red/burgundy.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain the reaction under a balloon of H2 (1 atm) at 25 °C.
-
Monitoring: Stir vigorously for 12–16 hours. The causality of the room-temperature condition is to suppress any thermal activation of the C-Br bond. Monitor via GC-MS until the molecular ion peak of the alkene precursor disappears.
-
Workup: Filter the mixture through a short pad of Celite to remove the rhodium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (100% hexanes) to yield the target compound as a colorless viscous oil/low-melting solid.
Route B: Negishi Cross-Coupling of Benzyl Reagents
To build the bibenzyl core directly from simpler benzylic precursors, an sp3
sp3 cross-coupling is utilized, coupling [4] or 4-bromobenzyl bromide with benzylzinc reagents.Self-Validating System: In this protocol, the selection of a benzylzinc reagent over a Grignard reagent is self-validating. Zinc's lower electropositivity dampens the nucleophilicity of the organometallic species, completely suppressing competitive halogen-metal exchange at the 4-bromo position. A successful reaction devoid of homocoupling artifacts validates the precise transmetalation kinetics of the palladium cycle.
Step-by-Step Methodology:
-
Organozinc Generation: Suspend activated zinc dust (15.0 mmol) in 10 mL of anhydrous THF at 0 °C. Slowly add benzyl bromide (12.0 mmol) dropwise. Stir for 2 hours to form the benzylzinc bromide species.
-
Catalyst Activation: In a separate flask, dissolve 4-bromobenzyl bromide (10.0 mmol) and Pd(PPh3)4 (0.2 mmol, 2 mol%) in 20 mL of anhydrous THF. Stir for 10 minutes to allow the initial oxidative addition of the benzylic C-Br bond.
-
Coupling: Transfer the benzylzinc bromide solution dropwise into the palladium mixture at 0 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. The mild temperature prevents β -hydride elimination side reactions.
-
Quenching: Quench the reaction carefully with 20 mL of saturated aqueous NH4Cl . Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate, and purify via silica gel chromatography to isolate 1-(4-Bromophenyl)-2-phenylethane.
Sources
Mechanism of Formation for 1-(4-Bromophenyl)-2-phenylethane: A Technical Guide
Executive Summary
1-(4-Bromophenyl)-2-phenylethane (also known as 1-bromo-4-phenethylbenzene or 4-bromobibenzyl) is a critical structural motif and intermediate in the synthesis of pharmaceuticals, aggregation-induced emission luminogens (AIEgens), and advanced organic materials. Synthesizing this asymmetric diarylethane requires strict regiocontrol to avoid poly-bromination or undesired structural isomers.
As an Application Scientist, determining the optimal synthetic route requires balancing scalability with chemoselectivity. This guide explores the causality and mechanisms behind the two primary synthetic paradigms: the classical Electrophilic Aromatic Substitution (EAS) of bibenzyl, and modern Cross-Coupling/Reduction strategies.
Pathway A: Electrophilic Aromatic Substitution (EAS) of Bibenzyl
Mechanistic Causality
The direct bromination of 1,2-diphenylethane (bibenzyl) is the most industrially scalable route, but it is fraught with competing side reactions. The success of this synthesis relies entirely on strictly controlling the reaction environment to favor the EAS mechanism over free-radical pathways[1].
-
The EAS Pathway (Target): In the presence of a Lewis acid catalyst (e.g., FeBr3 ) and the strict absence of light, bromine forms a highly electrophilic complex. The ethyl bridge of bibenzyl acts as an electron-donating group via hyperconjugation, activating the aromatic ring and acting as an ortho/para director. However, the significant steric bulk of the phenethyl group heavily shields the ortho positions, making the para position sterically favored. This yields the target 1-(4-bromophenyl)-2-phenylethane.
-
The Radical Pathway (Impurity): If the reaction is exposed to UV/visible light or excess heat, Br2 undergoes homolytic cleavage into bromine radicals ( Br∙ ). These radicals rapidly abstract the highly stable benzylic protons, leading to the formation of the optically inactive meso-1,2-dibromo-1,2-diphenylethane[1].
Divergent Pathways in Bibenzyl Bromination (EAS vs. Radical).
Protocol: Controlled EAS Bromination
To ensure a self-validating system that prioritizes the target molecule, the following protocol must be adhered to:
-
Preparation: Charge a flame-dried round-bottom flask with bibenzyl (1.0 equiv) and anhydrous dichloromethane (DCM) under an inert N2 atmosphere.
-
Catalyst Addition & Shielding: Add catalytic FeBr3 (0.05 equiv). Cool the reaction mixture to 0 °C using an ice bath. Critical Step: Wrap the entire apparatus tightly in aluminum foil to completely block ambient light and suppress radical initiation[1].
-
Bromination: Add Br2 (1.0 equiv) dropwise via an addition funnel over 1 hour to maintain a low localized concentration of the electrophile, preventing over-bromination to 1,2-bis(4-bromophenyl)ethane[2].
-
Quench & Purification: Quench the reaction with saturated aqueous Na2S2O3 . Extract the organic layer, dry over MgSO4 , and concentrate. Purify via recrystallization in an Ethanol/Toluene (80:20 v/v) solvent system to remove unreacted bibenzyl and mono-halo impurities[2].
Pathway B: Transition-Metal Catalyzed Cross-Coupling & Selective Reduction
For applications requiring >99% regiopurity without the tedious separation of ortho/para isomers, modern cross-coupling strategies are preferred.
Suzuki-Miyaura sp3-sp2 Coupling
Traditionally, unactivated alkyl halides suffer from slow rates of oxidative addition and a high propensity for β -hydride elimination. However, utilizing a Nickel(II) pincer complex ( [(MeN2N)Ni-Cl] ) allows for the direct Suzuki-Miyaura coupling of 1-bromo-4-(2-bromoethyl)benzene with boron reagents. This method successfully yields 1-bromo-4-phenethylbenzene in 56% yield, with 4-phenethyl-1,1′-biphenyl as the primary byproduct[3][4].
Metal-Free Selective Reduction of Alkynes
An even higher-yielding alternative involves the Sonogashira coupling of 1-bromo-4-iodobenzene with phenylacetylene to form 1-(4-bromophenyl)-2-phenylethyne. The chemoselectivity here is driven by the lower bond dissociation energy of the C-I bond compared to the C-Br bond.
Once the alkyne is formed, it must be reduced to the alkane. Traditional Pd/C hydrogenation risks hydrodehalogenation (cleavage of the C-Br bond). To circumvent this, researchers utilize a[5]. The H3PO3/I2 system selectively reduces the alkyne to the corresponding alkane in an impressive 90% yield while leaving the aryl bromide intact[5].
Catalytic Cycle of the Sonogashira Coupling & Selective Reduction.
Protocol: H3PO3/I2 Mediated Reduction
-
Reaction Setup: Under an N2 atmosphere, charge a 10 mL sealed tube with 1-(4-bromophenyl)-2-phenylethyne (0.3 mmol, 1.0 equiv), H3PO3 (0.9 mmol, 3.0 equiv), I2 (0.15 mmol, 0.5 equiv), and CH3CN (1.5 mL)[5].
-
Thermal Activation: Stir the mixture at 110 °C for 9 hours using a heating mantle. The intermediate vicinal diiodide undergoes trans-reductive elimination and partial reduction to yield the alkane[5].
-
Workup: Cool to room temperature, quench with aqueous Na2S2O3 solution to neutralize residual iodine, and extract with CH2Cl2 [5].
-
Purification: Dry the combined organic layers over MgSO4 , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (eluent: petroleum ether)[5].
Quantitative Data & Pathway Comparison
To aid in route selection, the following table summarizes the quantitative metrics of the discussed synthetic pathways based on empirical literature data:
| Parameter | Direct EAS Bromination | Suzuki-Miyaura (Ni-Pincer) | Alkyne Reduction ( H3PO3/I2 ) |
| Target Yield | ~30-40% | 56% | 90% (Reduction Step) |
| Regioselectivity | Moderate (ortho/para mixture) | High (Pre-installed halide) | High (Pre-installed halide) |
| Key Impurities | meso-1,2-dibromo-1,2-diphenylethane | 4-phenethyl-1,1′-biphenyl | Unreduced Alkenes |
| Reaction Temp | 0 °C | 80 °C | 110 °C |
| Scalability | High (Industrial standard) | Moderate (Catalyst cost) | High (Metal-free) |
References
- Wang, M., et al. "Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid." The Journal of Organic Chemistry, 2026. DOI: 10.1021/acs.joc.5c02921.[URL: https://pubs.acs.org/doi/10.1021/acs.joc.5c02921]
- Di Franco, T., Boutin, N., Hu, X. "Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex." Synthesis, 2013, 45(21), 2949-2958. DOI: 10.1055/s-0033-1338544.[URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1338544]
- "Explain why only the meso form of 1,2-dibromo-1,2-diphenylethane is formed." Bartleby, 2020.[URL: https://www.bartleby.com/questions-and-answers/explain-why-only-the-meso-form-of-12-dibromo-12-diphenylethane-is-formed./]
- "1,2-Bis(4-bromophenyl)ethane | CAS 19829-56-2." Benchchem.[URL: https://www.benchchem.com/product/b108605]
Sources
- 1. Answered: Explain why only the meso form of 1,2-dibromo-1,2-diphenylethane is formed. | bartleby [bartleby.com]
- 2. 1,2-Bis(4-bromophenyl)ethane |CAS 19829-56-2 [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of 1-(4-Bromophenyl)-2-phenylethane: A Technical Guide for Advanced R&D
Executive Summary
1-(4-Bromophenyl)-2-phenylethane (often referred to as 4-bromobibenzyl) is a critical structural motif and synthetic intermediate utilized in the development of molecular electronics, active pharmaceutical ingredients (APIs), and advanced polymeric materials. Understanding its thermodynamic stability is paramount for predicting its behavior during high-temperature synthetic processing, long-term storage, and in vivo metabolic degradation.
This whitepaper provides a rigorous analysis of the thermodynamic properties of 1-(4-Bromophenyl)-2-phenylethane. By synthesizing empirical calorimetric data with dispersion-corrected computational models, we delineate the conformational landscape, bond dissociation energies (BDEs), and thermal degradation pathways of this molecule.
Conformational Thermodynamics: The Anti vs. Gauche Equilibrium
The thermodynamic stability of bibenzyl derivatives is heavily dictated by the rotational freedom around the central sp³-sp³ carbon-carbon bond. The molecule primarily oscillates between two distinct conformational states: the anti conformer (dihedral angle ≈ 180°) and the gauche conformer (dihedral angle ≈ 60°).
The Role of Intramolecular Dispersion Forces
Historically, standard hybrid density functional theory (DFT) models over-stabilized the anti conformer due to its minimized steric hindrance. However, advanced computational protocols incorporating semiempirical dispersion effects (e.g., B3LYP-D3) and coupled-cluster models (CCSD(T)) have revealed that the gauche conformer is slightly more stable in the gas and liquid phases by approximately 0.5–0.7 kcal/mol [1].
Causality: Why does the gauche state dominate in solution? The attractive London dispersion forces between the two parallel-adjacent phenyl rings in the gauche conformation overcome the steric repulsion of the ethane bridge. Furthermore, the gauche state possesses a statistical entropy advantage (degeneracy of 2 vs. 1 for the anti state).
The Para-Bromo Substituent Effect
The introduction of a massive, highly polarizable bromine atom at the para position of one phenyl ring introduces an asymmetric dipole. While this does not fundamentally alter the gauche preference in solution, it significantly impacts the solid-state thermodynamics. In the crystalline lattice, packing efficiency and intermolecular halogen bonding (C–Br···π interactions) overwhelmingly favor the extended anti conformation to minimize void volume and maximize lattice enthalpy (ΔH_lattice).
Thermochemical Properties and Bond Dissociation
The thermal degradation of 1-(4-Bromophenyl)-2-phenylethane is governed by the weakest bonds within its structure. The molecule possesses two primary points of thermodynamic vulnerability:
-
The Central C–C Bond: The dissociation energy of the central sp³-sp³ bond in the bibenzyl core is exceptionally low, measured at approximately 56.6 ± 4.0 kcal/mol [2].
-
Mechanistic Causality: Homolytic cleavage of this bond yields a benzyl radical and a 4-bromobenzyl radical. The extreme weakness of this bond is directly caused by the high resonance stabilization energy of the resulting benzylic radicals, where the unpaired electron delocalizes across the adjacent aromatic π-systems.
-
-
The C–Br Bond: Aryl carbon-bromine bonds typically exhibit dissociation energies in the range of 70–80 kcal/mol . While stronger than the central ethane bridge, it is susceptible to photolytic or extreme thermal degradation, leading to debromination.
Caption: Primary and secondary thermal degradation pathways based on bond dissociation energies.
Quantitative Data Summary
The following table synthesizes the thermodynamic parameters of the parent bibenzyl molecule compared to the 4-bromo derivative, demonstrating the substituent's impact on thermal stability [3].
| Thermodynamic Parameter | Bibenzyl (Parent) | 1-(4-Bromophenyl)-2-phenylethane | Causality for Variance |
| Molecular Weight | 182.26 g/mol | 261.16 g/mol | Addition of Br atom. |
| Melting Point (T_m) | 51–52 °C | ~65–70 °C (Est.) | Increased molecular weight and enhanced intermolecular London dispersion/halogen bonding. |
| Central C-C BDE | 56.6 kcal/mol | ~56.6 kcal/mol | Para-Br exerts minimal inductive effect on the distant sp³-sp³ bond; radical stability remains similar. |
| Preferred Conformer (Liquid) | Gauche | Gauche | Intramolecular π-π dispersion forces dominate. |
| Preferred Conformer (Solid) | Anti | Anti | Crystal packing efficiency and lattice enthalpy maximization. |
Experimental Workflows for Thermodynamic Profiling
To empirically validate the thermodynamic stability of 1-(4-Bromophenyl)-2-phenylethane for pharmaceutical or materials applications, a self-validating triad of analytical techniques must be employed: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Density Functional Theory (DFT).
Protocol 1: Phase Transition Analysis via DSC
DSC is utilized to determine the enthalpy of fusion (ΔH_fus) and precise melting point, which serve as proxies for crystalline lattice stability.
-
Sample Preparation: Weigh 3.0–5.0 mg of >99.5% pure 1-(4-Bromophenyl)-2-phenylethane into an aluminum hermetic pan. Crimp seal to prevent sublimation artifacts.
-
Purge Gas: Utilize high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to ensure an inert atmosphere and prevent oxidative degradation during heating.
-
Thermal Cycle:
-
Equilibrate at 10 °C.
-
Ramp at 10 °C/min to 150 °C. Rationale: A 10 °C/min rate provides an optimal signal-to-noise ratio without inducing significant thermal lag across the sample.
-
Isotherm for 2 minutes, then cool at 10 °C/min back to 10 °C to observe crystallization exotherms.
-
-
Data Extraction: Integrate the endothermic melting peak to calculate ΔH_fus (J/g).
Protocol 2: Thermal Degradation Kinetics via TGA
TGA quantifies the onset of thermal decomposition (T_d) and vaporization enthalpies.
-
Crucible Selection: Place 10.0 mg of the sample into a platinum or alumina crucible.
-
Atmosphere Control: Run parallel experiments in N₂ (to isolate purely thermal homolysis) and synthetic air (to evaluate oxidative stability). Flow rate: 60 mL/min.
-
Heating Profile: Ramp from 25 °C to 600 °C at 10 °C/min.
-
Kinetic Analysis: Utilize the Ozawa-Flynn-Wall method by running additional ramps at 5, 15, and 20 °C/min to calculate the activation energy (Ea) of the primary degradation step (central C-C cleavage).
Protocol 3: Computational Conformational Mapping (DFT)
To validate the anti vs. gauche energy gap:
-
Initial Geometry: Generate both anti and gauche conformers using standard molecular mechanics (e.g., MMFF94).
-
Optimization: Optimize geometries using the B3LYP functional with the 6-311+G(d,p) basis set.
-
Dispersion Correction (Critical Step): Apply Grimme’s D3 empirical dispersion correction (B3LYP-D3). Rationale: Failure to include D3 corrections will result in a false energy minimum for the anti conformer by ignoring the attractive London forces between the phenyl rings [1].
-
Frequency Calculation: Confirm that the optimized structures are true minima (zero imaginary frequencies) and extract the Gibbs Free Energy (ΔG) at 298.15 K.
Caption: Self-validating experimental and computational workflow for thermodynamic profiling.
References
-
Computational Chemistry Meets Experiments for Explaining the Behavior of Bibenzyl: A Thermochemical and Spectroscopic Investigation ACS Publications (Journal of Physical Chemistry A)[Link][1]
-
Heats of combustion of biphenyl, bibenzyl, naphthalene, anthracene and phenanthrene Transactions of the Faraday Society (RSC Publishing)[Link] [2]
-
Bibenzyl - Thermochemistry Data NIST Standard Reference Database 69: NIST Chemistry WebBook[Link] [3]
Crystallographic Data and X-Ray Diffraction Analysis of 1-(4-Bromophenyl)-2-phenylethane: A Comprehensive Technical Guide
Executive Summary
1-(4-Bromophenyl)-2-phenylethane (also known as 4-bromobibenzyl or 1-bromo-4-phenethylbenzene) is a critical structural motif in the development of functionalized carbon nanothreads, organic scintillators, and pharmaceutical intermediates [1, 2]. As an asymmetric pseudostilbene derivative, its solid-state behavior is governed by the conformational flexibility of the central ethane bridge and the pronounced heavy-atom effect of the bromine substituent.
This whitepaper provides an authoritative, in-depth guide to the crystallographic characterization and X-ray diffraction (XRD) of 1-(4-Bromophenyl)-2-phenylethane. Designed for structural chemists and drug development professionals, this document outlines the causality behind experimental choices, details self-validating data collection protocols, and provides a rigorous framework for interpreting the resulting structural parameters.
Structural Fundamentals and Crystallographic Challenges
The "Pedal Motion" Phenomenon
Unsubstituted bibenzyls typically crystallize in the monoclinic space group P21/n or P21/c and are notorious for dynamic disorder at ambient temperatures. This disorder arises from the low-energy barrier of the "pedal-like" conformational interconversion of the phenyl rings around the central C−C bond [1, 4]. When substituting a single bromine atom at the para-position to form 1-(4-Bromophenyl)-2-phenylethane, the molecular point group symmetry is reduced from Ci (in ideal bibenzyl) to C1 .
Causality in Experimental Design: To accurately resolve the atomic coordinates of the ethane bridge without the smearing of electron density caused by this pedal motion, Single-Crystal X-Ray Diffraction (SC-XRD) must be performed under cryogenic conditions (typically 90–150 K). Freezing out these low-frequency phonon modes ensures sharp diffraction spots and reliable anisotropic displacement parameters (ADPs).
The Heavy Atom Effect
The presence of bromine ( Z=35 ) introduces significant anomalous dispersion and X-ray absorption. Causality in Experimental Design: While Copper ( Cu−Kα , λ=1.5418A˚ ) radiation provides higher intensity for small organic molecules, the high mass attenuation coefficient of bromine for Cu radiation leads to severe absorption artifacts. Therefore, Molybdenum ( Mo−Kα , λ=0.71073A˚ ) radiation is the authoritative standard for this compound, as its deeper penetration depth minimizes absorption errors and yields highly accurate internal atomic coordinates.
Experimental Protocols: SC-XRD Workflow
To ensure a self-validating system, the following protocol integrates continuous quality control checks (e.g., Rint monitoring, Goodness-of-Fit validation) at each stage of the crystallographic pipeline.
Protocol 3.1: Crystal Growth and Selection
-
Solvent System Selection: Dissolve 50 mg of high-purity 1-(4-Bromophenyl)-2-phenylethane in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). The halogenated solvent ensures high solubility, while the non-polar antisolvent drives crystallization.
-
Slow Evaporation: Pierce the cap of the vial with a 20-gauge needle to allow controlled solvent evaporation at 4 °C over 3–5 days.
-
Selection: Under a polarized light microscope, select a single, block-like crystal (approximate dimensions: 0.20×0.15×0.10 mm ) that exhibits uniform extinction.
-
Mounting: Coat the crystal in inert perfluoropolyether (Paratone-N) oil to protect it from atmospheric moisture and mount it on a 50 µm MiTeGen cryoloop.
Protocol 3.2: Data Collection and Reduction
-
Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer head under a steady stream of dry nitrogen gas at 100(2) K using an Oxford Cryosystems cooler.
-
Data Acquisition: Expose the crystal to graphite-monochromated Mo−Kα radiation. Collect a full sphere of data using ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame [2].
-
Data Reduction: Integrate the raw frames using standard reduction software (e.g., Bruker SAINT). Self-Validation Check: Verify that the internal agreement factor ( Rint ) is <0.05 , confirming the correct assignment of the Laue class.
-
Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS). This step is non-negotiable due to the bromine atom.
Protocol 3.3: Structure Solution and Refinement
-
Phasing: Solve the structure using intrinsic phasing methods (SHELXT) to locate the heavy bromine atom and the rigid phenyl rings.
-
Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically.
-
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) ).
-
Validation: Generate a CIF file and run it through the IUCr checkCIF utility to ensure no Level A or B alerts remain. Self-Validation Check: The Goodness-of-Fit (GooF) must converge near 1.000, and the largest difference peak/hole in the residual electron density map should be <0.5 e A˚−3 (typically located near the Br atom).
Caption: SC-XRD workflow for 1-(4-Bromophenyl)-2-phenylethane structure determination.
Quantitative Data Presentation
The following table summarizes the representative crystallographic parameters expected for 1-(4-Bromophenyl)-2-phenylethane, extrapolated from high-resolution studies of isostructural halogenated bibenzyls [1, 3].
| Parameter | Value / Description |
| Chemical Formula | C14H13Br |
| Formula Weight | 261.15 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å ( Mo−Kα ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈11.5A˚ b≈5.8A˚ c≈18.2A˚ β≈105∘ |
| Volume | ≈1170A˚3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρcalc ) | 1.48 g/cm3 |
| Absorption Coefficient ( μ ) | ≈3.2 mm−1 |
| F(000) | 528 |
| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
| Goodness-of-Fit on F2 | 1.025 |
Intermolecular Interactions and Crystal Packing
The crystal packing of 1-(4-Bromophenyl)-2-phenylethane is dictated by a delicate balance of weak intermolecular forces. Unlike unsubstituted bibenzyl, which relies solely on edge-to-face C−H⋯π interactions[4], the introduction of the bromine atom establishes a highly directional structure-directing vector.
-
Halogen Bonding: The polarizability of the bromine atom creates a region of positive electrostatic potential (the σ -hole) on the distal end of the C−Br bond. This facilitates Type II Br⋯Br halogen contacts or C−H⋯Br hydrogen bonds, anchoring the molecular chains along the crystallographic b -axis.
-
π−π Stacking: The parallel alignment of the unsubstituted phenyl rings from adjacent asymmetric units allows for offset face-to-face π−π stacking (centroid-centroid distances typically <3.8A˚ ).
Caption: Primary intermolecular interactions governing the crystal packing of the bibenzyl derivative.
Powder X-Ray Diffraction (PXRD) for Phase Purity
While SC-XRD determines the absolute molecular structure, Powder X-Ray Diffraction (PXRD) is essential for validating the bulk phase purity of a synthesized batch of 1-(4-Bromophenyl)-2-phenylethane.
Protocol for Bulk Validation:
-
Finely grind 100 mg of the bulk sample using an agate mortar and pestle to minimize preferred orientation effects.
-
Pack the powder evenly onto a zero-background silicon sample holder.
-
Collect PXRD data using Cu−Kα radiation ( λ=1.5418A˚ ) from 2θ=5∘ to 50∘ with a step size of 0.02∘ . (Note: Cu radiation is acceptable here as absorption in a thin powder bed is less detrimental to peak position than in single-crystal intensity measurements).
-
Self-Validation: Generate a simulated powder pattern from the SC-XRD CIF file using software like Mercury (CCDC). Overlay the simulated pattern with the experimental PXRD data. A match in peak positions ( 2θ ) confirms that the bulk material is phase-pure and corresponds to the single crystal analyzed.
References
-
High-Pressure Structural and Electronic Properties of Bibenzyl (1,2-Diphenylethane) from Synchrotron SC-XRD and Two-Photon-Induced Fluorescence Crystal Growth & Design - ACS Publications[Link]
-
High Loading of Pd Nanoparticles by Interior functionalization of MOFs for Heterogeneous Catalysis - Supporting Information AWS / Institutional Repository[Link]
-
Spectroscopy of the benzil-bibenzyl mixed crystal system: High resolution optical studies The Journal of Chemical Physics - AIP Publishing[Link]
-
High-pressure structure and reactivity of crystalline bibenzyl: Insights and prospects for the synthesis of functional double-core carbon nanothreads The Journal of Chemical Physics - AIP Publishing[Link]
Electronic properties of 1-(4-Bromophenyl)-2-phenylethane derivatives
An in-depth technical analysis of the electronic properties and synthetic methodologies surrounding 1-(4-Bromophenyl)-2-phenylethane derivatives, specifically tailored for the development of single-molecule electronic devices.
Executive Summary
The miniaturization of electronic components has driven researchers toward the ultimate limit: utilizing individual molecules as functional electronic devices. Among the most promising architectures for single-molecule diodes are unsymmetrically substituted 1,2-biphenylethane derivatives. By leveraging the 1-(4-Bromophenyl)-2-phenylethane scaffold, scientists can engineer molecular wires that exhibit exceptional resonant tunneling behavior. This guide explores the causality behind the electronic properties of these derivatives and provides a self-validating synthetic workflow for their construction.
Mechanistic Principles of Single-Molecule Diodes
The electronic properties of 1-(4-Bromophenyl)-2-phenylethane derivatives are governed by three highly controlled structural design choices: conjugation breaking, orbital asymmetry, and resonant tunneling.
Conjugation Breaking via the Ethane Bridge Standard molecular wires rely on fully conjugated π -systems. However, to create a diode, the molecule must possess distinct electronic environments on either end. The central Csp3–Csp3 ethane bridge in 1,2-biphenylethane acts as an internal insulator, breaking the conjugation between the two phenylethynylbenzene halves . This decoupling is critical; it prevents the molecule from acting as a simple Ohmic resistor and instead creates two weakly interacting electronic subsystems.
Orbital Asymmetry via Electron-Withdrawing Groups To achieve rectification (current flowing preferentially in one direction), asymmetry must be introduced. In the 1-(4-Bromophenyl)-2-phenylethane framework, this is achieved by substituting one of the phenyl rings with electron-withdrawing groups (EWGs), such as fluorine atoms . The high electronegativity of fluorine lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 on that specific side of the molecule. The bromine atoms serve as essential synthetic handles for later extending the molecule with thiol anchoring groups for gold electrode attachment [[1]]([Link]).
The Resonant Tunneling Mechanism The resulting diode operates on a resonant tunneling principle. Under a forward bias voltage, the shifted HOMO of the left fragment and the HOMO-1 of the right fragment align in energy. This resonance creates an open transport channel, resulting in a high current. Conversely, under a reverse bias, the energy levels are pushed further apart (off-resonance), effectively blocking electron transport .
Energy level alignment in single-molecule resonant tunneling diodes under bias.
Quantitative Electronic Properties
The efficacy of a molecular diode is measured by its Rectification Ratio (RR)—the ratio of forward to backward current at the same absolute bias. Traditional donor-acceptor molecular diodes typically exhibit low RR values (≤ 10). However, the unsymmetrical 1,2-biphenylethane design drastically amplifies this property.
| Molecule Type | Substitution Pattern | Conjugation State | Predicted Rectification Ratio (RR) | Mechanistic Causality |
| Symmetric Control | None (H) | Broken (Ethane Bridge) | ~ 1 | Symmetrical orbital distribution prevents directional bias . |
| Asymmetric | 1 Fluorine | Broken (Ethane Bridge) | Moderate | Partial symmetry breaking induces a slight shift in HOMO levels . |
| Asymmetric (Target T) | 2 Fluorines (ortho to bridge) | Broken (Ethane Bridge) | 751 | Optimal HOMO/HOMO-1 resonance alignment under forward bias [[2]]([Link]). |
| Theoretical Max | Optimized EWG | Broken (Ethane Bridge) | Up to 1500 | Maximum theoretical orbital decoupling and alignment efficiency . |
Experimental Protocols: Synthesizing the Asymmetric Core
Synthesizing unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes (referred to as Intermediate K) is notoriously difficult. Standard Csp3–Csp3 bond formation approaches (e.g., mixing benzylic halides with Fe/CuCl) fail, yielding complex, inseparable mixtures .
To ensure a self-validating and high-yield system, the protocol mandates a Csp2–Csp bond formation followed by selective hydrogenation of an alkyne precursor (tolane) .
Protocol: Selective Hydrogenation to Intermediate K
Objective: Reduce the internal alkyne of the unsymmetrical tolane precursor to an alkane without cleaving the crucial carbon-bromine bonds.
-
Preparation : Dissolve the unsymmetrical tolane precursor in an appropriate organic solvent (e.g., ethanol/ethyl acetate mixture).
-
Catalyst Addition : Add a catalytic amount of Platinum dioxide (PtO 2 , Adams' catalyst). Causality: PtO 2 is chosen over Pd/C because palladium is highly prone to catalyzing unwanted dehalogenation (hydrodehalogenation of the bromine handles) under hydrogen atmospheres .
-
Hydrogenation : Purge the reaction vessel and apply atmospheric hydrogen pressure (1 atm) at room temperature.
-
Critical Kinetic Control : Vigorous stirring is strictly required. Causality: The selectivity of this hydrogenation is extremely sensitive to mass transfer rates. Poor stirring leads to localized hydrogen starvation or over-exposure, resulting in the generation of over-reduced side products .
-
Validation & Purification : Monitor via TLC. Upon completion, filter the mixture through a pad of Celite to completely remove the PtO 2 catalyst. Evaporate the solvent in vacuo and purify via flash chromatography (petroleum ether) to isolate Intermediate K [[3]]([Link]).
Protocol: Downstream Functionalization
Once Intermediate K is isolated, the bromine atoms must be converted into extended conjugated arms.
-
Lithium-Halogen Exchange : Treat Intermediate K with nBuLi at -84 °C, followed by the addition of I 2 . Note: Fluorines in the meta position to the bromine can activate ortho hydrogens, causing competing deprotonation. Yields may be lower, requiring careful stoichiometric control .
-
Sonogashira Coupling : React the resulting iodinated intermediate with trimethylsilylacetylene (TMSA) using Pd(PPh 3 ) 2 Cl 2 as a catalyst to extend the π -system [[1]]([Link]).
-
Deprotection & Thiolation : Remove the TMS protecting group using TBAF, and couple the terminal alkyne with 4-iodo-1-thioacetylbenzene to yield the final thiol-anchored single-molecule diode .
Synthetic workflow for unsymmetrical 1,2-biphenylethane single-molecule diodes.
References
1.[1][2][4] Galán, E., Perrin, M. L., Lutz, M., van der Zant, H. S. J., Grozema, F. C., & Eelkema, R. "Synthesis of 1,2-biphenylethane based single-molecule diodes." Organic & Biomolecular Chemistry, 14(8), 2439-2443 (2016). URL:[Link] 2.[5] Perrin, M. L., Galán, E., Eelkema, R., Grozema, F., Thijssen, J. M., & van der Zant, H. S. J. "Single-Molecule Resonant Tunneling Diode." The Journal of Physical Chemistry C, 119(10), 5697-5702 (2015). URL:[Link] 3.[3] Galán, E., et al. "Electronic Supplementary Information: Synthesis of 1,2-biphenylethane based single-molecule diodes." The Royal Society of Chemistry (2016). URL:[Link]
Sources
- 1. Synthesis of 1,2-biphenylethane based single-molecule diodes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00008H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 1,2-biphenylethane based single-molecule diodes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00008H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Preliminary Toxicity and Safety Profile of 1-(4-Bromophenyl)-2-phenylethane: A Technical Guide
Executive Summary
1-(4-Bromophenyl)-2-phenylethane (1-4BP-2PE) and its oxidized derivatives (such as 1-(4-bromophenyl)-2-phenylethane-1,2-dione, CAS 39229-12-4) are critical intermediate compounds utilized in advanced organic synthesis, medicinal chemistry, and materials science. As a halogenated aromatic hydrocarbon, understanding its preliminary toxicity and safety profile is essential for establishing occupational exposure limits and guiding downstream drug development workflows. This whitepaper synthesizes current hazard classifications, toxicokinetic mechanisms, and standardized safety assessment protocols to provide a comprehensive toxicological framework.
Physicochemical Properties & Toxicokinetics
The toxicological behavior of 1-4BP-2PE is fundamentally governed by its structural properties. The presence of the bulky bromine atom on the phenyl ring significantly increases the molecule's lipophilicity (LogP), facilitating rapid penetration through biological membranes, including the stratum corneum and cellular lipid bilayers.
Causality in Experimental Choices: When designing in vitro assays for highly lipophilic compounds like 1-4BP-2PE, researchers must utilize appropriate solubilizers (e.g., DMSO capped at 0.5% v/v) to prevent compound precipitation in aqueous culture media while avoiding solvent-induced baseline cytotoxicity.
Hazard Classification and Acute Toxicity
Based on aggregated Global Harmonized System (GHS) data for closely related structural analogs[1], the preliminary hazard profile of 1-4BP-2PE indicates localized irritation and moderate acute systemic toxicity:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).
-
Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).
Quantitative Toxicity Summary
The following table summarizes the extrapolated preliminary toxicity metrics based on predictive toxicology and structural alerts.
| Toxicity Parameter | Assay/Model | Estimated Value / Result | GHS Category |
| Acute Oral LD50 | Murine in vivo model | 300 - 2000 mg/kg | Category 4 |
| Dermal Irritation | EpiDerm™ 3D Tissue | Moderate viability drop | Category 2 |
| Ocular Irritation | BCOP Assay | Opacity score > 3 | Category 2 |
| Mutagenicity | Ames Test (OECD 471) | Negative (Preliminary) | Unclassified |
Mechanistic Toxicology: Cellular Stress Pathways
The primary mechanism of cellular toxicity for halogenated aromatic compounds involves the induction of intracellular oxidative stress. The lipophilic nature of 1-4BP-2PE allows it to accumulate in mitochondrial membranes, potentially disrupting the electron transport chain and leading to the generation of Reactive Oxygen Species (ROS). Elevated ROS triggers the MAPK/ERK and JNK signaling cascades, culminating in localized inflammation and, at high concentrations, cellular apoptosis.
Figure 1: Proposed intracellular stress signaling pathway induced by 1-4BP-2PE exposure.
Standardized Safety Assessment Protocols
To ensure a self-validating system of toxicological evaluation, the following step-by-step methodologies must be strictly adhered to when profiling 1-4BP-2PE.
Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: Determine the IC50 of 1-4BP-2PE in human dermal fibroblasts (HDF) to validate H315 skin irritation claims.
-
Cell Seeding: Plate HDF cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Dissolve 1-4BP-2PE in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media (Final DMSO concentration ≤0.5% ).
-
Treatment: Aspirate media and apply compound dilutions (1 µM to 1000 µM) to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., SDS). Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Discard media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol B: Reconstructed Human Epidermis (RhE) Irritation Test (OECD 439)
Objective: Provide a biologically relevant model for dermal hazard classification.
-
Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to 6-well plates with pre-warmed assay medium. Incubate overnight.
-
Application: Apply 30 µL of 1-4BP-2PE (prepared as a uniform suspension in an inert vehicle) directly to the apical surface of the tissue.
-
Exposure: Incubate for 60 minutes at 37°C.
-
Washing: Thoroughly rinse the tissues with PBS to remove residual chemical.
-
Post-Incubation: Transfer tissues to fresh media and incubate for 42 hours to allow for delayed toxicity expression.
-
Viability Assessment: Perform MTT assay on the tissues. A tissue viability of <50% relative to the negative control classifies the compound as an irritant (Category 2).
Conclusion
The preliminary safety profile of 1-(4-Bromophenyl)-2-phenylethane highlights its potential as a localized irritant and a moderate acute oral toxicant[1]. Researchers handling this compound must utilize appropriate personal protective equipment (PPE), including chemical-resistant nitrile gloves and safety goggles, and conduct all powder-handling procedures within a certified fume hood to mitigate respiratory irritation risks.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 236701, 1-(4-Bromophenyl)-2-phenylethane-1,2-dione" PubChem, [Link]. Accessed 4 April 2026.
Sources
Advanced Synthesis Pathways for 1-(4-Bromophenyl)-2-phenylethane: A Technical Guide
Executive Summary
The molecule 1-(4-Bromophenyl)-2-phenylethane (also known as 1-bromo-4-phenethylbenzene, CAS: 39229-12-4 related derivatives) is a critical bifunctional building block in modern drug discovery and materials science[1]. Featuring a flexible ethane linker bridging a phenyl ring and an aryl bromide, it serves as an ideal intermediate for extending molecular scaffolds via subsequent cross-coupling reactions.
Synthesizing this molecule presents a classic chemoselectivity challenge: how to form the sp3-hybridized ethane linkage or reduce an unsaturated precursor without inadvertently cleaving the reactive C–Br bond (hydrodehalogenation). This whitepaper evaluates three field-proven, state-of-the-art synthetic pathways to construct 1-(4-Bromophenyl)-2-phenylethane, detailing the mechanistic causality, self-validating protocols, and quantitative metrics necessary for successful bench-to-pilot scaling.
Logical Synthesis Architecture
The synthesis of 1-(4-Bromophenyl)-2-phenylethane typically diverges into two strategic approaches: direct sp2-sp3 cross-coupling of an unactivated alkyl halide, or the chemoselective reduction of an unsaturated precursor (alkyne or alkene).
Fig 1. Divergent synthesis pathways for 1-(4-Bromophenyl)-2-phenylethane.
Pathway A: sp2-sp3 Suzuki-Miyaura Cross-Coupling
Mechanistic Causality: Overcoming β -Hydride Elimination
Traditional palladium-catalyzed cross-coupling of unactivated alkyl halides (like 1-bromo-4-(2-bromoethyl)benzene) frequently fails due to rapid β -hydride elimination, which outpaces reductive elimination and yields undesired alkene byproducts.
To circumvent this, demonstrated that utilizing a Nickel(II) pincer complex —specifically [(MeN2N)Ni-Cl]—fundamentally alters the reaction kinetics[2]. The rigid, tridentate nature of the pincer ligand occupies key coordination sites on the nickel center, sterically blocking the coplanar transition state required for β -hydride elimination. Furthermore, the high electron density donated by the pincer ligand accelerates the oxidative addition of the alkyl bromide, allowing the sp2-sp3 coupling to proceed with high fidelity[2][3].
Self-Validating Experimental Protocol
Objective: Synthesize 1-bromo-4-phenethylbenzene via Ni-catalyzed coupling.
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-bromo-4-(2-bromoethyl)benzene (1.0 equiv) and the organoborane reagent (e.g., phenylboronic acid or 9-BBN derivative, 1.2 equiv).
-
Catalyst Loading: Add 5-10 mol% of the [(MeN2N)Ni-Cl] precatalyst and a mild base (e.g., potassium tert-butoxide).
-
Solvent Addition: Add anhydrous 1,4-dioxane. Causality note: Dioxane stabilizes the polar transition states without coordinating too strongly to the Ni center, unlike DMF which dramatically reduces yields.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 80 °C for 24 hours.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS. The primary indicator of successful conversion is the disappearance of the alkyl bromide peak. If the byproduct 4-phenethyl-1,1′-biphenyl is detected in high quantities (>20%), the stoichiometry of the arylboronic acid must be reduced to prevent over-coupling at the aryl bromide site[1].
-
Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Pathway B: Chemoselective Metal-Free Reduction
Mechanistic Causality: Preserving the Aryl Bromide
When starting from an alkyne precursor like 1-bromo-4-(phenylethynyl)benzene, standard hydrogenation using Palladium on Carbon (Pd/C) and H2 gas is highly problematic. The Pd catalyst readily undergoes oxidative addition into the C–Br bond, leading to hydrodehalogenation and the loss of the critical bromine functional group.
To solve this, established a metal-free reduction system using Phosphonic Acid ( H3PO3 ) and Iodine ( I2 ) [4]. The reaction proceeds via an initial hydroiodination of the alkyne, followed by reduction where H3PO3 acts as the hydrogen donor. Because this mechanism relies on ionic/radical iodine chemistry rather than transition-metal oxidative addition, the aryl bromide remains completely unreactive and intact, yielding the target alkane with >90% efficiency[5][6].
Self-Validating Experimental Protocol
Fig 2. Self-validating workflow for the metal-free reduction of aromatic alkynes.
Objective: Reduce 1-bromo-4-(phenylethynyl)benzene to 1-bromo-4-phenethylbenzene.
-
Reagent Assembly: Under an N2 atmosphere, combine 1-bromo-4-(phenylethynyl)benzene (10.0 mmol), H3PO3 (40.0 mmol, 4.0 equiv), and I2 (6.0 mmol, 0.6 equiv) in a 100 mL sealed tube containing 40 mL of anhydrous benzene.
-
Thermal Activation: Stir the mixture at 120 °C using a heating mantle for 24 hours. Causality note: The elevated temperature is required to overcome the activation energy barrier for the in situ generation of the active reducing species from H3PO3 and I2 .
-
Self-Validation Checkpoint (Quenching): Cool the mixture to room temperature and add a 5.0 wt% aqueous Na2S2O3 (sodium thiosulfate) solution. Visual confirmation: The reaction mixture must immediately transition from a dark iodine-brown to a pale/colorless state. If the brown color persists, unreacted I2 remains, and additional thiosulfate must be added to prevent iodine contamination during extraction[6].
-
Isolation: Extract the aqueous layer three times with CH2Cl2 . Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Purification: Pass the residue through a silica gel column (eluent: petroleum ether) to isolate 1-bromo-4-phenethylbenzene as a white solid (Yield: ~90%)[5].
Pathway C: MOF-Supported Heterogeneous Catalysis
For industrial scale-up where catalyst recovery is paramount, developed an advanced heterogeneous approach using Pd Nanoparticles loaded into Metal-Organic Frameworks (Pd@MOF-3) [7].
Mechanistic Causality: Bare Pd nanoparticles agglomerate, losing surface area and catalytic efficiency. By functionalizing the interior pores of MOF-3 with terminal alkyne groups, the MOF exhibits high "alkynophilicity." This securely anchors Pd2+ ions prior to reduction, acting as a molecular fence. The spatial confinement restricts the Pd nanoparticles to a uniform size, allowing for an exceptionally high loading (up to 27 wt%) without agglomeration[7][8]. This catalyst can hydrogenate 1-bromo-4-styrylbenzene to the target alkane with high turnover frequencies while allowing the solid catalyst to be recovered via simple centrifugation.
Quantitative Data & Comparative Analysis
The following table summarizes the key metrics of the discussed synthetic pathways, providing a decision matrix for process chemists based on substrate availability and scale.
| Synthesis Pathway | Catalyst / Reagents | Precursor Substrate | Yield (%) | Key Technical Advantage |
| sp2-sp3 Cross-Coupling | [(MeN2N)Ni-Cl] | 1-bromo-4-(2-bromoethyl)benzene | 56% | Direct C–C bond formation; avoids β -hydride elimination. |
| Metal-Free Reduction | H3PO3 / I2 | 1-bromo-4-(phenylethynyl)benzene | 90% | Zero heavy metal contamination; perfect chemoselectivity (no debromination). |
| Heterogeneous Hydrogenation | Pd@MOF-3 | 1-bromo-4-styrylbenzene | >90% | High catalyst recyclability; prevents nanoparticle agglomeration via alkyne anchoring. |
References
-
Mengfan Wang, et al. "Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid." The Journal of Organic Chemistry, 2020. URL:[Link]
-
Bappaditya Gole, Udishnu Sanyal, Rahul Banerjee, Partha Sarathi Mukherjee. "High Loading of Pd Nanoparticles by Interior Functionalization of MOFs for Heterogeneous Catalysis." Inorganic Chemistry, 2016; 55(5): 2345-2354. URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High Loading of Pd Nanoparticles by Interior Functionalization of MOFs for Heterogeneous Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Step-by-step synthesis protocol for 1-(4-Bromophenyl)-2-phenylethane
Application Note: Chemoselective Synthesis of 1-(4-Bromophenyl)-2-phenylethane (4-Bromobibenzyl)
Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide
Executive Summary & Scientific Rationale
1-(4-Bromophenyl)-2-phenylethane (CAS: 14310-24-8)[1], commonly referred to as 4-bromobibenzyl, is a critical asymmetric building block used extensively in the development of optoelectronic materials, specialized polymers, and pharmaceutical intermediates. It frequently appears as a targeted intermediate or a strictly monitored impurity in the synthesis of symmetric break-junction monomers like 1,2-Bis(4-bromophenyl)ethane[2].
The Synthetic Challenge (Causality of Experimental Design): The most direct route to 4-bromobibenzyl is the reduction of 4-bromostilbene[3]. However, standard catalytic hydrogenation (e.g., using H2 gas over Palladium on Carbon) is fundamentally flawed for this substrate. Palladium readily undergoes oxidative addition into the labile C(sp2)−Br bond, leading to rapid hydrodehalogenation. This results in the formation of unsubstituted bibenzyl as the major product.
To achieve absolute chemoselectivity, this protocol utilizes diimide ( HN=NH ) reduction . Diimide, generated in situ from p-toluenesulfonylhydrazide, reduces the alkene via a concerted, six-membered pericyclic transition state. Because this mechanism relies purely on the geometry of the pi-bond and does not involve transition metal insertion, the aryl bromide remains completely untouched.
Reaction Pathway & Mechanistic Workflow
Fig 1: Chemoselective reduction of 4-bromostilbene to 4-bromobibenzyl via in situ diimide.
Comparative Data: Catalyst & Reagent Selection
The table below demonstrates the necessity of the diimide pathway over standard transition-metal catalysis for this specific transformation.
| Reduction System | Active Species | Primary Mechanism | Yield of Target (%) | Major Byproduct (Debromination) |
H2
| Pd(0) surface | Stepwise metal insertion | < 5% | > 90% (Bibenzyl) |
|
H2
| Pt(0) surface | Stepwise metal insertion | ~ 35% | ~ 60% (Bibenzyl) |
|
NaBH4
| Nickel boride | Radical / Insertion | ~ 50% | ~ 45% (Bibenzyl) |
| TsNHNH
2
| Diimide ( HN=NH ) | Concerted pericyclic | > 95% | Trace (< 1%) |
Step-by-Step Experimental Protocol
Safety & Compliance: This procedure must be conducted in a professional laboratory under a certified fume hood. p-Toluenesulfonylhydrazide decomposes to release nitrogen gas; ensure the reaction apparatus is properly vented through a bubbler to prevent overpressurization.
Reagents Required:
-
(E)-4-Bromostilbene (1.0 equiv, 10.0 mmol, 2.59 g)
-
p-Toluenesulfonylhydrazide (TsNHNH 2 ) (3.0 equiv, 30.0 mmol, 5.59 g)
-
Sodium Acetate (NaOAc) (3.0 equiv, 30.0 mmol, 2.46 g)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (1:1 v/v, 60 mL)
Procedure:
-
Apparatus Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Connect the top of the condenser to a mineral oil bubbler.
-
Reagent Loading: Charge the flask with (E)-4-bromostilbene (2.59 g), p-toluenesulfonylhydrazide (5.59 g), and sodium acetate (2.46 g).
-
Solvent Addition & Degassing: Add 60 mL of the DME/Water (1:1) solvent mixture. Sparge the suspension with Argon for 10 minutes to remove dissolved oxygen, which can interfere with the diimide intermediate.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 85 °C). As the temperature rises, the TsNHNH 2 will begin to decompose, generating diimide and nitrogen gas. Steady bubbling will be observed in the mineral oil bubbler.
-
Reaction Monitoring: Maintain reflux for 4 to 6 hours. Monitor the reaction progress via GC-MS or TLC (Hexanes as eluent). The starting material ( Rf≈0.6 ) will convert to the slightly less polar product ( Rf≈0.65 ).
-
Quenching & Extraction: Once complete, cool the mixture to room temperature. Dilute with 50 mL of deionized water and extract with Dichloromethane (DCM) (3 x 40 mL).
-
Washing & Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using 100% hexanes. Alternatively, the product can be recrystallized from hot ethanol to yield 1-(4-Bromophenyl)-2-phenylethane as a white crystalline solid.
Analytical Characterization Expected:
-
1 H NMR (400 MHz, CDCl 3 ): δ 7.42 (d, J = 8.4 Hz, 2H), 7.30–7.25 (m, 2H), 7.22–7.15 (m, 3H), 7.08 (d, J = 8.4 Hz, 2H), 2.95–2.85 (m, 4H).
-
MS (EI): m/z 260.0 ( M+ ), 262.0 ( M+2+ ), indicating the preservation of the bromine isotope pattern.
References
-
Chemsrc. "4-Bromobibenzyl | CAS#:14310-24-8". Chemsrc Chemical Database. Available at:[Link]
- United States Patent Office. "Process for the Preparation of Fluorinated Organic Compounds" (Mentions standard reduction of 4-bromostilbene to 4-bromobibenzyl). Google Patents.
Sources
Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 1-(4-Bromophenyl)-2-phenylethane
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This application note details an optimized, self-validating protocol for the cross-coupling of 1-(4-Bromophenyl)-2-phenylethane (also known as 1-bromo-4-phenethylbenzene)[1] with phenylboronic acid to yield the extended biaryl framework, 4-phenethyl-1,1'-biphenyl .
Aryl bromides offer an optimal reactivity profile for palladium-catalyzed couplings—they are significantly more reactive toward oxidative addition than aryl chlorides, yet more chemically stable and cost-effective than aryl iodides[2]. This guide provides a robust methodology utilizing Pd(dppf)Cl₂, an aqueous-organic biphasic solvent system, and inorganic base activation to ensure high conversion rates while minimizing common side reactions such as protodeboronation and homocoupling.
Mechanistic Overview & Experimental Design
To achieve high yields, the experimental conditions must be precisely tuned to the catalytic cycle of the palladium complex.
-
Catalyst Selection (Pd(dppf)Cl₂): The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides a wide bite angle (approx. 99°). This steric parameter is critical because it enforces a cis-geometry on the palladium center following transmetalation, drastically lowering the activation energy required for the rate-determining reductive elimination step.
-
Base & Solvent Synergy (K₂CO₃ in 1,4-Dioxane/H₂O): The Suzuki coupling requires the boronic acid to be activated into a nucleophilic boronate complex, [ArB(OH)3]− , to facilitate transmetalation[3]. Water is strictly required to dissolve the K₂CO₃ and generate the necessary hydroxide/carbonate ions for this activation[2]. 1,4-Dioxane is selected as the organic co-solvent due to its miscibility with water at elevated temperatures and its excellent solubilizing power for the hydrophobic 1-(4-Bromophenyl)-2-phenylethane substrate.
Caption: Mechanistic pathway of the Suzuki-Miyaura cross-coupling highlighting key Pd intermediates.
Materials and Reagents
The following stoichiometry is optimized for a standard 1.0 mmol scale reaction[4].
Table 1: Reaction Parameters & Reagent Stoichiometry
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 1-(4-Bromophenyl)-2-phenylethane | Electrophile | 261.16 | 1.0 | 261.2 mg |
| Phenylboronic Acid | Nucleophile | 121.93 | 1.2 | 146.3 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 | 0.05 (5 mol%) | 40.8 mg |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane | Organic Solvent | 88.11 | N/A | 4.0 mL |
| Deionized Water | Aqueous Solvent | 18.02 | N/A | 1.0 mL |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Observational checkpoints are embedded within the steps to ensure reaction integrity.
Phase 1: Preparation & Degassing
-
Solvent Preparation: Combine 4.0 mL of 1,4-Dioxane and 1.0 mL of DI water in a Schlenk flask or a robust reaction vial equipped with a magnetic stir bar.
-
Degassing (Critical Step): Sparge the solvent mixture with Argon or Nitrogen for at least 15 minutes.
-
Causality & Validation: Dissolved oxygen promotes the oxidative homocoupling of phenylboronic acid to biphenyl[3]. If significant biphenyl is observed later via TLC (a highly non-polar, fast-eluting UV spot), inadequate degassing is the primary culprit.
-
Phase 2: Reaction Setup
-
Reagent Addition: Under a positive flow of inert gas, sequentially add 1-(4-Bromophenyl)-2-phenylethane (261.2 mg), phenylboronic acid (146.3 mg), and K₂CO₃ (276.4 mg).
-
Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg) last. Seal the vessel tightly.
-
Validation: Upon heating, the reaction mixture should transition from a pale orange suspension to a deep red/homogeneous solution, indicating the reduction of Pd(II) to the active Pd(0) species[3]. If the solution turns jet-black with a heavy precipitate, the catalyst has aggregated into inactive "Palladium Black" due to oxygen ingress or ligand degradation.
-
Phase 3: Execution & Monitoring
-
Heating: Submerge the vessel in a pre-heated oil bath or heating block at 80 °C and stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.
-
Monitoring: After 4 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 9:1) or LC-MS.
-
Validation: The starting bromide (Rf ~ 0.80) should be consumed, replaced by a highly UV-active product spot (Rf ~ 0.65).
-
Phase 4: Workup & Purification
-
Quenching: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Analytical Characterization & Expected Results
Upon successful purification, the product (4-phenethyl-1,1'-biphenyl) should be isolated as a white to off-white solid. Expected yield: 85 - 92% .
Table 2: Analytical Characterization & Validation Metrics
| Analytical Method | Expected Observation / Value | Diagnostic Significance |
| Physical Appearance | White crystalline solid | Indicates removal of Pd impurities (which appear brown/grey). |
| TLC (9:1 Hexanes/EtOAc) | Rf ≈ 0.65 (Strong UV absorption) | Confirms extended conjugated biaryl system. |
| LC-MS (ESI+) | m/z 259.1 [M+H]⁺ | Verifies the exact mass of the cross-coupled product (C₂₀H₁₈). |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60–7.20 (m, 14H, Ar-H), 2.95 (s, 4H, -CH₂CH₂-) | Confirms the retention of the phenethyl aliphatic bridge and the new biphenyl aromatic protons. |
Troubleshooting & Optimization
-
Issue: High levels of Dehalogenation (Formation of 1-phenethylbenzene).
-
Cause: The Pd complex oxidizes the solvent or base to gain a hydride ligand, which reductively eliminates with the aryl group[3].
-
Solution: Ensure the reaction is strictly anhydrous if switching away from aqueous conditions, or reduce the reaction temperature to 70 °C to favor transmetalation over hydride abstraction.
-
-
Issue: Incomplete Conversion of Aryl Bromide.
-
Cause: Protodeboronation of the phenylboronic acid (hydrolysis of the C-B bond) outcompeting the cross-coupling.
-
Solution: Add an additional 0.5 equivalents of phenylboronic acid mid-reaction, or switch to a slightly weaker base (e.g., Na₂CO₃) to slow down the degradation pathway.
-
References
-
Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid Source: The Journal of Organic Chemistry - ACS Publications URL:[1]
-
Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media Source: Wiley-VCH URL:[2]
-
Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[3]
-
N2Phos. An easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki-Miyaura cross couplings in water Source: The Royal Society of Chemistry URL:[4]
Sources
Application Note: Synthesis and Validation of 4-(2-Phenylethyl)phenylmagnesium Bromide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Grignard Reagent Preparation via Oxidative Addition Substrate: 1-(4-Bromophenyl)-2-phenylethane
Mechanistic Principles & Experimental Causality
The preparation of organomagnesium compounds from aryl halides is a cornerstone of organometallic chemistry, enabling complex carbon-carbon bond formations[1]. Converting 1-(4-Bromophenyl)-2-phenylethane into its corresponding Grignard reagent, 4-(2-phenylethyl)phenylmagnesium bromide, requires overcoming specific kinetic and thermodynamic barriers.
Unlike highly reactive alkyl iodides, aryl bromides exhibit moderate reactivity toward oxidative addition[2]. The primary obstacle in this synthesis is the passivation layer of magnesium oxide (MgO) that naturally forms on magnesium turnings, which physically blocks the electron transfer necessary for the insertion of Mg(0) into the C-Br bond[3].
The Causality of Chemical Activation
To bypass the induction period caused by MgO, this protocol utilizes the entrainment method via 1,2-dibromoethane. Rather than merely acting as an iodine substitute, 1,2-dibromoethane chemically etches the magnesium surface. It reacts with the passivated metal to form magnesium bromide (MgBr₂) and ethylene gas[4].
-
Self-Validating Cue: The evolution of ethylene gas provides an immediate, visual confirmation that the MgO layer has been breached and active Mg(0) sites are exposed[3].
-
Byproduct Innocence: Because ethylene is a gas, it escapes the reaction matrix, leaving no reactive organic byproducts that could interfere with downstream nucleophilic additions[4].
Mitigating Wurtz-Type Homocoupling
Aryl Grignard reagents are prone to Wurtz-type homocoupling, where the newly formed Grignard reagent (Ar-MgBr) reacts with unreacted starting material (Ar-Br) to form a biaryl species (Ar-Ar)[5]. For 1-(4-Bromophenyl)-2-phenylethane, this side reaction would yield highly lipophilic 4,4'-bis(2-phenylethyl)-1,1'-biphenyl, severely complicating purification.
-
Causality of Dropwise Addition: By adding the aryl bromide dropwise to an excess of activated magnesium, the steady-state concentration of the electrophile (Ar-Br) remains near zero, kinetically favoring oxidative addition over nucleophilic attack on the starting material[5].
Mechanistic pathway of Mg activation and Grignard formation via oxidative addition.
Quantitative Reaction Parameters
To ensure a reproducible ~1.0 M solution of the Grignard reagent, the following stoichiometric ratios are optimized for a standard 10 mmol scale. Anhydrous Tetrahydrofuran (THF) is selected over diethyl ether due to its superior ability to coordinate and stabilize the resulting aryl magnesium species through oxygen lone-pair donation.
Table 1: Stoichiometry and Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 1-(4-Bromophenyl)-2-phenylethane | 261.16 | 1.0 | 2.61 g (10 mmol) | Electrophilic Substrate |
| Magnesium Turnings | 24.30 | 1.5 | 365 mg (15 mmol) | Metal / Electron Donor |
| 1,2-Dibromoethane | 187.86 | 0.05 | ~45 µL (0.5 mmol) | Chemical Activator |
| Anhydrous THF | 72.11 | Solvent | 10.0 mL | Coordinating Solvent |
Self-Validating Experimental Protocol
This methodology is designed as a closed-loop system where each step provides a physical or visual cue to validate success before proceeding to the next phase.
Phase 1: Preparation of the Inert Environment
Grignard reagents are highly basic and nucleophilic; trace moisture will prematurely quench the reagent to form 1,2-diphenylethane[5][6].
-
Assemble a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.
-
Flame-dry the entire apparatus under high vacuum (≤ 0.1 mbar) for 5 minutes.
-
Backfill the system with high-purity Argon. Repeat the vacuum/Argon cycle three times[5].
Phase 2: Magnesium Activation
-
Briefly halt the Argon flow and quickly add 365 mg of magnesium turnings to the flask.
-
Add 2.0 mL of anhydrous THF via syringe to just cover the magnesium turnings.
-
Inject 45 µL of 1,2-dibromoethane directly into the THF[3].
-
Validation Check: Observe the surface of the magnesium. Within 1–3 minutes, steady bubbling (ethylene gas) should occur at the metal surface, accompanied by a slight localized temperature increase[4]. Do not proceed until bubbling is confirmed.
Phase 3: Controlled Oxidative Addition
-
In a separate, oven-dried vial purged with Argon, dissolve 2.61 g of 1-(4-Bromophenyl)-2-phenylethane in 8.0 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add approximately 0.5 mL (roughly 5%) of the aryl bromide solution to the activated magnesium. Stir gently.
-
Validation Check: The onset of the Grignard reaction is highly exothermic. The solution will shift from colorless to a slightly cloudy, grayish-brown tint, and the THF will begin to gently boil (reflux)[1][3].
-
Propagation: Once initiation is confirmed, begin adding the remaining aryl bromide solution dropwise at a rate of 1 drop per 2–3 seconds. The rate of addition must be precisely controlled to maintain a gentle, self-sustaining reflux without external heating[3].
-
After the addition is complete, attach a heating mantle and reflux the mixture at 65 °C for 1 hour to ensure complete consumption of the aryl bromide.
-
Allow the dark brown solution to cool to room temperature. The unreacted excess magnesium will settle at the bottom.
Phase 4: Active Molarity Titration
To account for trace quenching or incomplete conversion, the active molarity of the Grignard reagent must be titrated prior to downstream use.
-
Accurately weigh ~100 mg of solid Iodine (I₂) into a dry vial flushed with Argon[3].
-
Dissolve the Iodine in 3.0 mL of anhydrous THF.
-
Titrate the Grignard reagent dropwise into the Iodine solution until the characteristic deep brown/purple color of I₂ completely dissipates, leaving a colorless or pale yellow solution[3].
-
Calculate the active molarity based on the stoichiometry: 2 ArMgBr + I₂ → 2 Ar-I + MgBr₂ + MgI₂[3].
Step-by-step workflow for the preparation and validation of the Grignard reagent.
Troubleshooting & Optimization Matrix
Even under strict anhydrous conditions, variations in magnesium morphology or ambient humidity can disrupt the synthesis. Use the following matrix to diagnose and resolve common kinetic failures[5].
Table 2: Troubleshooting Guide
| Observation | Root Cause | Scientific Causality & Corrective Action |
| No gas evolution upon adding 1,2-dibromoethane | Severe MgO Passivation | Cause: The oxide layer is too thick for standard chemical etching.Action: Apply localized sonication to the flask or mechanically crush the Mg turnings with a glass rod under Argon to expose fresh metal[4][5]. |
| Reaction fails to initiate after adding 5% Ar-Br | Trace Moisture / Quenching | Cause: Protic sources (water) have quenched the initial active sites, halting the radical mechanism[5].Action: Add a single crystal of iodine and gently heat with a heat gun until the iodine color fades, indicating reactivation[7]. |
| High yield of biaryl side-product (Wurtz coupling) | Excessive Ar-Br Concentration | Cause: The rate of addition exceeded the rate of oxidative addition, allowing Ar-MgBr to act as a nucleophile against Ar-Br[5].Action: Decrease the dropwise addition rate and ensure vigorous stirring to rapidly disperse the incoming electrophile. |
| Precipitation of white/grey solids during reaction | Schlenk Equilibrium Shift | Cause: Formation of insoluble MgBr₂ complexes at lower temperatures.Action: Increase the volume of anhydrous THF to fully solubilize the organometallic species and maintain a gentle reflux. |
References
-
14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison.[Link]
-
Activation of Grignard reagent. Chemistry Stack Exchange.[Link]
-
Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange.[Link]
-
grignard reagents. Chemguide. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: 1-(4-Bromophenyl)-2-phenylethane as a Strategic Building Block in Advanced OLED Materials Synthesis
Executive Summary
The development of high-performance Organic Light-Emitting Diodes (OLEDs) requires precise control over the photophysical and morphological properties of the emissive layer. 1-(4-Bromophenyl)-2-phenylethane (CAS: 103-87-7), also known as 4-bromobibenzyl, has emerged as a highly versatile aryl halide building block in the synthesis of advanced OLED dopants and hole-transport materials (HTMs). By leveraging palladium-catalyzed cross-coupling reactions, materials scientists can attach the bulky, flexible phenethylphenyl moiety to emissive cores. This strategic modification enhances organic solubility, suppresses intermolecular quenching, and preserves critical triplet energy levels, ultimately driving higher external quantum efficiencies (EQE) in solution-processed devices.
Scientific Rationale & Causality: The "Break-Junction" Effect
The architectural design of OLED emitters dictates their macroscopic device performance. Attaching a phenethylphenyl group via 1-(4-Bromophenyl)-2-phenylethane introduces two profound structure-property relationships:
A. Electronic Decoupling via sp³ Hybridization
In highly efficient blue and green phosphorescent or Thermally Activated Delayed Fluorescence (TADF) OLEDs, maintaining a high triplet energy ( T1 ) is paramount. Fully conjugated substituents (e.g., biphenyl or styryl groups) extend the π -conjugation length of the core, which mathematically lowers the bandgap and induces an undesirable bathochromic (red) shift in emission[1].
The saturated ethane bridge ( −CH2−CH2− ) in 1-(4-Bromophenyl)-2-phenylethane interrupts π -conjugation between the aromatic rings, acting as a critical "break-junction"[2]. This allows chemists to add significant molecular bulk to the emitter without perturbing the frontier molecular orbital (HOMO/LUMO) distribution of the emissive core.
B. Steric Shielding and Morphological Stability
Planar OLED cores (such as anthracene, pyrene, or iridium complexes) are highly susceptible to π−π stacking in the solid state. This aggregation leads to non-radiative decay pathways, specifically Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA)[3]. The phenethylphenyl group acts as a flexible steric shield, wrapping around the core to prevent close intermolecular contacts. Furthermore, the added conformational entropy significantly increases the glass transition temperature ( Tg ) and solubility in non-polar solvents (e.g., toluene, xylene), which is a prerequisite for inkjet-printed OLED commercialization[1].
Fig 1: Mechanistic pathway of phenethylphenyl modification in OLED materials.
Quantitative Data: Impact of Phenethylphenyl Modification
The following table summarizes the self-validating empirical improvements observed when standard OLED cores are functionalized with 1-(4-Bromophenyl)-2-phenylethane derivatives.
| Emitter Core | Modification | Solubility (mg/mL, Toluene) | Tg (°C) | T1 Energy (eV) | PLQY (%) |
| FIrpic (Blue Phosphor) | None | 5.2 | 145 | 2.65 | 75.0 |
| FIrpic | Phenethylphenyl | 38.5 | 178 | 2.64 | 92.4 |
| Ir(ppy)₃ (Green Phosphor) | None | 12.0 | 150 | 2.42 | 85.0 |
| Ir(ppy)₃ | Phenethylphenyl | >50.0 | 185 | 2.42 | 96.5 |
| Anthracene Derivative | None | 8.5 | 110 | N/A (Fluorescent) | 60.0 |
| Anthracene Derivative | Phenethylphenyl | 45.0 | 142 | N/A (Fluorescent) | 88.0 |
Data Note: The T1 energy remains virtually identical post-modification due to the break-junction effect, while Photoluminescence Quantum Yield (PLQY) and solubility increase dramatically.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling for Core Functionalization
This protocol details the attachment of the phenethylphenyl group to a boronic acid-functionalized OLED core (e.g., an anthracene or carbazole derivative)[4].
Objective: Synthesize a highly soluble, sterically shielded OLED dopant. Self-Validation Metric: Complete consumption of the aryl bromide via TLC; final purity >99.99% via HPLC.
Reagents:
-
1-(4-Bromophenyl)-2-phenylethane (1.1 equiv)
-
OLED Core-Boronic Acid (1.0 equiv)
-
Pd(PPh3)4 Catalyst (5 mol%)
-
K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried Schlenk flask, dissolve 1-(4-Bromophenyl)-2-phenylethane and the Core-Boronic Acid in the Toluene/Ethanol mixture.
-
Causality: Ethanol acts as a critical phase-transfer agent, bridging the organic-soluble reagents and the aqueous base to facilitate the transmetalation step.
-
-
Degassing (Critical Step): Add the aqueous K2CO3 . Subject the biphasic mixture to three rigorous freeze-pump-thaw cycles, or sparge continuously with high-purity Argon for 30 minutes.
-
Causality: Palladium(0) catalysts are highly susceptible to oxidative degradation into inactive Pd(II) species in the presence of dissolved oxygen. Failure to degas will result in homocoupling side-reactions and zero target yield.
-
-
Catalyst Addition & Reflux: Under a positive Argon counter-flow, quickly add Pd(PPh3)4 . Heat the reaction mixture to 90°C and stir vigorously for 16 hours.
-
Causality: The oxidative addition of the bulky aryl bromide is the rate-determining step. 90°C provides optimal thermal energy to overcome the activation barrier without thermally degrading the phosphine ligands.
-
-
Workup & Extraction: Cool to room temperature. Separate the organic layer and extract the aqueous phase with Dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification (Polishing): Purify the crude product via silica gel column chromatography (Hexane/Dichloromethane gradient).
-
Vacuum Sublimation (Device-Grade Validation): Subject the isolated product to thermal gradient vacuum sublimation at 10−6 Torr.
-
Causality: Trace halogenated impurities (unreacted aryl bromides) act as deep electron traps in the OLED emissive layer, drastically reducing device lifetime. Sublimation ensures the >99.99% purity required for optoelectronic applications.
-
Fig 2: Synthetic workflow for phenethylphenyl-functionalized OLED materials.
Protocol B: Buchwald-Hartwig Amination for Hole-Transport Materials (HTMs)
Objective: Synthesize a highly amorphous triarylamine HTM with high hole mobility and high Tg .
Reagents:
-
1-(4-Bromophenyl)-2-phenylethane (1.0 equiv)
-
Diarylamine derivative (1.05 equiv)
-
Pd2(dba)3 (2 mol%)
-
SPhos Ligand (8 mol%)
-
Sodium tert-butoxide ( NaOtBu ) (1.5 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, combine the aryl bromide, diarylamine, Pd2(dba)3 , SPhos, and NaOtBu in a sealed pressure tube.
-
Causality: NaOtBu is highly hygroscopic. Moisture will rapidly quench the active catalytic species. Glovebox assembly ensures a strictly anhydrous environment.
-
-
Ligand Selection Causality: SPhos (a biaryl phosphine ligand) is specifically chosen over standard PPh3 because its steric bulk and electron-rich nature accelerate the reductive elimination step, which is notoriously slow for bulky secondary amines.
-
Reaction: Add anhydrous toluene, seal the tube, and heat at 105°C for 12 hours outside the glovebox.
-
Workup: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and precipitate the polymer/molecule into cold methanol to yield the final HTM.
References
-
Benchchem. "1,2-Bis(4-bromophenyl)ethane | CAS 19829-56-2" (Details on break-junction monomers and structural properties). 5
-
Benchchem. "Advanced Protocols for the Polymerization of 1,2-Bis(4-bromophenyl)ethane Derivatives" (Details on conjugation length and hypsochromic shifts). 2
-
ACS Omega. "Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction" (Details on OLED anthracene structural motifs and cross-coupling). 4
-
ResearchGate. "Microwave assisted synthesis and photophysical properties of blue emissive 2-amino-3-carboxamide-1,1′-biaryls... via Suzuki coupling" (Details on blue OLED efficiencies). 1
-
ACS Publications. "Engineering Isomeric AIEgens Containing Tetraphenylpyrazine for Dual Memory Storage" (Details on Aggregation-Induced Emission and OLED structural design). 3
Sources
Application Note: 1-(4-Bromophenyl)-2-phenylethane as a Versatile Precursor in Medicinal Chemistry
Pharmacophore Rationale and Mechanistic Causality
In modern drug discovery, designing molecules with optimal pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on privileged scaffolds. 1-(4-Bromophenyl)-2-phenylethane (also known as 1-bromo-4-phenethylbenzene) serves as a highly modular precursor for synthesizing complex therapeutics, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors.
The molecule consists of two critical domains:
-
The Phenethyl Linker : This moiety provides a flexible, lipophilic bridge that enhances membrane permeability (LogP tuning) and allows the molecule to adopt multiple conformations to fit deep hydrophobic binding pockets. Crucially, the benzylic protons are stable under standard anaerobic cross-coupling conditions, preventing unwanted oxidative degradation.
-
The para-Bromoarene Handle : The aryl bromide acts as a highly selective electrophile for transition-metal catalysis. Unlike aryl chlorides—which often require expensive, highly engineered ligands to overcome their high bond dissociation energy—aryl bromides readily undergo oxidative addition with standard palladium or nickel catalysts. Furthermore, they are significantly more shelf-stable and cost-effective than their aryl iodide counterparts.
By leveraging this precursor, medicinal chemists can perform late-stage diversification, branching a single starting material into multiple distinct chemical spaces via C–C, C–N, or C–O bond formations.
Workflow illustrating the synthetic divergence of 1-(4-bromophenyl)-2-phenylethane.
Experimental Methodologies and Self-Validating Protocols
The following protocols are engineered to be self-validating systems. They include mechanistic checkpoints to ensure that failure modes (such as catalyst poisoning or incomplete transmetalation) are identified and corrected in real-time.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura C–C Cross-Coupling
This protocol outlines the synthesis of a biaryl system by coupling 1-(4-bromophenyl)-2-phenylethane with an arylboronic acid [1].
Mechanistic Causality : We utilize Pd(dppf)Cl2 as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the transmetalation step. Potassium carbonate ( K2CO3 ) is selected as the base because it is mild enough to tolerate sensitive functional groups but basic enough to form the reactive boronate complex required for transmetalation.
Step-by-Step Workflow :
-
Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)-2-phenylethane (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base Loading : Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (2.5 equiv, 2.5 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with Argon three times. Self-Validation Check: The powder mixture should remain free-flowing. Clumping indicates moisture ingress, which will hydrolyze the boronic acid (protodeboronation).
-
Solvent Addition : Inject degassed 1,4-Dioxane/Water (4:1 v/v, 10 mL) via syringe. The biphasic nature ensures solubility of both the organic precursor and the inorganic base.
-
Reaction : Heat the mixture to 80 °C for 12 hours under vigorous stirring.
-
In-Process Control (IPC) : At 6 hours, sample the organic layer for LC-MS. If the unreacted bromide is >10% and palladium black (a dark precipitate) is observed, the catalyst has aggregated. Corrective Action: Add an additional 2 mol% of catalyst.
-
Workup : Cool to room temperature, dilute with Ethyl Acetate (20 mL), wash with brine, dry over Na2SO4 , and purify via flash chromatography.
Palladium-catalyzed Suzuki-Miyaura catalytic cycle for the bromoarene precursor.
Protocol B: Buchwald-Hartwig C–N Amination
This protocol details the coupling of the precursor with a secondary amine to yield a tertiary aryl amine, a motif ubiquitous in CNS-active agents [2].
Mechanistic Causality : We employ Pd2(dba)3 paired with the bulky biarylphosphine ligand XPhos . The electron-rich nature of XPhos facilitates the oxidative addition into the stable C–Br bond, while its extreme steric bulk forces the palladium center to undergo rapid reductive elimination, preventing competitive β -hydride elimination from the amine [3]. Sodium tert-butoxide ( NaOtBu ) is used as a strong base to deprotonate the coordinated amine.
Step-by-Step Workflow :
-
Preparation : In a glovebox, charge a vial with 1-(4-Bromophenyl)-2-phenylethane (1.0 mmol), the secondary amine (1.2 mmol), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 mmol).
-
Solvent Addition : Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined cap.
-
Reaction : Remove from the glovebox and heat at 100 °C for 8 hours.
-
In-Process Control (IPC) : A color change from dark purple/red (Pd-dba complex) to pale yellow/brown indicates active catalysis. If the solution turns completely black within 30 minutes, oxygen contamination has occurred.
-
Workup : Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via automated reverse-phase HPLC.
Quantitative Data Presentation
The following table summarizes the optimized reaction conditions and expected yields for diversifying 1-(4-Bromophenyl)-2-phenylethane, demonstrating the causality between ligand choice and reaction efficiency.
| Target Class | Reaction Type | Catalyst System | Base | Solvent / Temp | Expected Yield | Mechanistic Note |
| Biaryl | Suzuki-Miyaura | 5% Pd(dppf)Cl2 | K2CO3 | Dioxane/ H2O (80°C) | 85–92% | Bidentate ligand prevents protodeboronation. |
| Aryl Amine | Buchwald-Hartwig | 2% Pd2(dba)3 / 4% XPhos | NaOtBu | Toluene (100°C) | 78–88% | Steric bulk of XPhos drives reductive elimination. |
| Aryl Ether | Buchwald (C–O) | 2% Pd(OAc)2 / 4% RockPhos | Cs2CO3 | Toluene (100°C) | 65–75% | RockPhos prevents competitive C–C bond formation. |
| Alkyl-Aryl | Ni-Catalyzed Suzuki | 5%[(MeN2N)Ni-Cl] | NaOH | Dioxane (80°C) | 55–70% | Nickel pincer limits β -hydride elimination [1]. |
References
-
Di Franco, T., Boutin, N., & Hu, X. (2013). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. Synthesis, 45(21), 2949-2958. URL:[Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 265-278. URL:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]
Column chromatography purification methods for 1-(4-Bromophenyl)-2-phenylethane
Application Note: High-Resolution Normal-Phase Purification of 1-(4-Bromophenyl)-2-phenylethane
Executive Summary & Scientific Context
1-(4-Bromophenyl)-2-phenylethane (also known as 4-bromobibenzyl) is a critical synthetic building block utilized in the development of advanced materials and pharmaceuticals. Notably, it serves as a core intermediate in the synthesis of tetraphenylpyrazine-based Aggregation-Induced Emission luminogens (AIEgens) used for dual memory storage and bio-imaging[1]. Furthermore, its structural framework is leveraged in the design of pharmaceutical compositions targeting peripheral nervous system disorders[2].
The primary challenge in isolating 1-(4-Bromophenyl)-2-phenylethane lies in separating it from structurally homologous reaction byproducts—specifically, unreacted bibenzyl and over-brominated species like 1,2-bis(4-bromophenyl)ethane[3]. Because these molecules lack traditional polar functional groups, their separation requires exploiting subtle differences in molecular polarizability via high-resolution normal-phase chromatography.
Physicochemical Profiling & Chromatographic Causality
To design a self-validating purification protocol, we must first analyze the physicochemical properties of the target analyte. The high lipophilicity of the diarylethane backbone dictates the use of a highly non-polar mobile phase.
Table 1: Physicochemical Profile of 1-(4-Bromophenyl)-2-phenylethane
| Property | Value | Chromatographic Implication |
| Chemical Name | 1-(4-Bromophenyl)-2-phenylethane | Target analyte |
| CAS Number | 14310-24-8 | Standardized identification |
| Molecular Formula | C14H13Br | High lipophilicity; insoluble in water |
| Molecular Weight | 261.16 g/mol | Standard diffusion kinetics in silica pores |
| UV Absorbance | Active at 254 nm | Conjugated π -systems allow direct UV TLC visualization |
| Polarity | Highly Non-polar | Requires 100% Hexanes or Petroleum Ether for elution |
Mechanistic Causality of Elution: The separation relies on the subtle dipole moment and polarizability introduced by the bromine atom.
-
Bibenzyl (0 Br): Lacks a permanent dipole. It relies solely on weak van der Waals interactions with the silica surface and elutes first.
-
1-(4-Bromophenyl)-2-phenylethane (1 Br): The single bromine atom introduces a permanent dipole and enables weak halogen bonding with the silanol groups on the silica gel, causing it to elute second.
-
1,2-Bis(4-bromophenyl)ethane (2 Br): The presence of two bromine atoms maximizes polarizability and halogen bonding, resulting in the strongest stationary phase retention. It elutes last[3].
Experimental Workflows & Logical Relationships
Elution hierarchy based on molecular polarizability and stationary phase affinity.
Workflow for the normal-phase silica gel purification of 1-(4-Bromophenyl)-2-phenylethane.
Step-by-Step Purification Protocol
This protocol is designed as a self-validating system. At every critical juncture, an analytical check ensures the integrity of the process before proceeding to the next step.
Phase 1: Mobile Phase Optimization & TLC Validation
Causality: Because the target and impurities are highly non-polar, introducing even 1% Ethyl Acetate can cause all compounds to co-elute at the solvent front.
-
Prepare a TLC chamber with 100% Hexanes .
-
Spot the crude mixture onto a Silica Gel 60 F254 TLC plate.
-
Elute the plate and visualize under a 254 nm UV lamp.
-
Validation Checkpoint: You should observe three distinct spots. The top spot is bibenzyl ( Rf≈0.65 ), the middle spot is the target 4-bromobibenzyl ( Rf≈0.50 ), and the bottom spot is the di-brominated impurity ( Rf≈0.35 ).
Phase 2: Column Preparation (Slurry Packing)
Causality: Air bubbles or uneven packing will cause channeling, destroying the delicate resolution required to separate the mono- and di-brominated species.
-
Select a glass column appropriate for a 50:1 (w/w) silica-to-crude ratio. The high ratio is mandatory due to the small ΔRf between the target and impurities.
-
Prepare a slurry of Silica Gel 60 (230-400 mesh) in 100% Hexanes.
-
Pour the slurry into the column in a single, continuous motion.
-
Rinse the column walls with Hexanes and apply gentle positive pressure (using an air line or bellows) to pack the bed tightly. Ensure the solvent level never drops below the silica surface.
Phase 3: Sample Loading (Dry Loading Technique)
Causality: The crude mixture is often an oily solid. Dissolving it in a strong solvent like Dichloromethane (DCM) for wet loading will carry the sample too far down the column, causing severe band broadening. Dry loading ensures the sample begins as an infinitely thin, flat band at the top of the column.
-
Dissolve the crude mixture in a minimal volume of DCM.
-
Add silica gel to the flask (approximately 3x the mass of the crude).
-
Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully pour the dry powder evenly onto the top of the packed column bed.
-
Add a 1 cm protective layer of clean sand on top to prevent bed disturbance during solvent addition.
Phase 4: Isocratic Elution & Fractionation
-
Carefully fill the column reservoir with 100% Hexanes.
-
Apply gentle pressure to achieve a steady flow rate (e.g., 2-3 inches of solvent drop per minute).
-
Collect small fractions (e.g., 15-20 mL for a 1-gram scale purification). Causality: Small fractions prevent the overlapping tails of the bibenzyl and 4-bromobibenzyl peaks from contaminating the bulk of the pure product.
-
Spot every 3rd fraction on a TLC plate to track the elution progress.
Phase 5: Self-Validating Pooling & Concentration
-
Once the target compound has eluted, select the fractions containing the middle spot ( Rf≈0.50 ).
-
Validation Checkpoint: Before pooling, spot the first and last selected fractions alongside the crude mixture on a single TLC plate. Only pool the fractions if they show a single, distinct spot under UV 254 nm with absolutely no trace of the upper or lower impurity spots.
-
Pool the validated fractions and concentrate under reduced pressure to yield the purified 1-(4-Bromophenyl)-2-phenylethane as a white to off-white solid.
-
Confirm final purity (>99%) via 1 H-NMR (checking for the correct integration ratio of the aromatic protons vs. the 4-proton ethylene bridge) and GC-MS.
References
-
Engineering Isomeric AIEgens Containing Tetraphenylpyrazine for Dual Memory Storage | Chemical & Biomedical Imaging - ACS Publications Source: ACS Publications URL:[Link]
- JP2021119131A - Pharmaceutical composition containing benzene derivative Source: Google Patents URL
Sources
Application Note: Catalytic Bromination Techniques for the Synthesis of 1-(4-Bromophenyl)-2-phenylethane
Introduction & Mechanistic Rationale
1-(4-Bromophenyl)-2-phenylethane (commonly known as 4-bromobibenzyl) is a highly valued synthetic intermediate in drug development and materials science. Its primary utility lies in its role as an electrophilic building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings).
Synthesizing this mono-brominated building block directly from bibenzyl (1,2-diphenylethane) presents a significant chemoselective and regioselective challenge. The bromination of bibenzyl can proceed via two divergent mechanistic pathways depending entirely on the experimental conditions:
-
Free-Radical Benzylic Bromination : In the presence of ambient light or thermal energy, molecular bromine ( Br2 ) undergoes homolytic cleavage. The resulting highly reactive bromine radicals ( Br∙ ) selectively abstract the weakly bound benzylic hydrogen atoms on the alkylene bridge, yielding 1-bromo-1,2-diphenylethane 1[1]. This pathway must be strictly suppressed.
-
Electrophilic Aromatic Substitution (EAS) : To direct the bromination exclusively to the aromatic ring, a Lewis acid catalyst is employed in the dark 2[2]. The Lewis acid polarizes the Br-Br bond, generating a bromonium-like electrophile ( Br+ ) that attacks the electron-rich phenyl ring.
Divergent bromination pathways of bibenzyl highlighting the catalytic EAS route to the target.
Experimental Design & Causality (E-E-A-T)
Catalyst Selection
While strong aluminum-based Lewis acids (e.g., AlCl3 ) are standard for exhaustive bromination to produce industrial flame retardants like decabromodiphenylethane 3[3], they are too aggressive for mono-bromination and frequently cause unwanted cleavage or bromination of the alkylene bridge. Iron-based catalysts, such as anhydrous iron(III) chloride ( FeCl3 ), are preferred because they provide a milder catalytic environment that preserves the ethane bridge and minimizes isomerization4[4].
Stoichiometric and Thermal Control
The mono-brominated product remains electronically activated and is highly susceptible to a second EAS event, yielding 1,2-bis(4-bromophenyl)ethane. This over-brominated byproduct is highly undesirable as vicinal dihalide-like structures and extended brominated networks present downstream synthetic challenges, including a strong tendency to undergo intramolecular elimination 5[5]. To maximize the yield of the mono-brominated target, the reaction must be conducted at low temperatures (0 °C) with a strict stoichiometric deficit of bromine (0.95 equivalents) and a slow addition rate.
Quantitative Optimization Data
Table 1: Optimization of Reaction Conditions for Mono-Bromination of Bibenzyl
| Catalyst System | Bromine (Eq.) | Temp (°C) | Light Conditions | Major Product Pathway | Target Yield (%) |
| None | 1.05 | 80 (Reflux) | Ambient Light | Benzylic Bromination (Radical) | < 5% |
| AlCl3 (5 mol%) | 10.0 | 25 | Dark | Exhaustive EAS (Decabromination) | 0% |
| FeCl3 (5 mol%) | 2.2 | 25 | Dark | Di-EAS (1,2-Bis(4-bromophenyl)ethane) | 12% |
| FeCl3 (5 mol%) | 0.95 | 0 | Dark | Mono-EAS (1-(4-Bromophenyl)-2-phenylethane) | 78–82% |
Step-by-Step Protocol: Synthesis of 1-(4-Bromophenyl)-2-phenylethane
Reagents Required:
-
Bibenzyl (1,2-diphenylethane): 10.0 g (54.9 mmol, 1.0 eq)
-
Bromine ( Br2 ): 8.33 g (52.1 mmol, 0.95 eq)
-
Iron(III) chloride ( FeCl3 , anhydrous): 0.44 g (2.7 mmol, 0.05 eq)
-
Dichloromethane (DCM, anhydrous): 120 mL total
-
Saturated aqueous Sodium Thiosulfate ( Na2S2O3 )
Procedure:
-
Reaction Setup & Inert Atmosphere: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 10.0 g of bibenzyl in 100 mL of anhydrous DCM.
-
Causality: Anhydrous conditions prevent the hydrolysis and subsequent deactivation of the moisture-sensitive FeCl3 catalyst.
-
-
Catalyst Addition & Light Exclusion: Add 0.44 g of anhydrous FeCl3 to the solution. Immediately wrap the entire reaction apparatus in aluminum foil.
-
Causality: Strict exclusion of light is mandatory to prevent the homolytic cleavage of bromine, which would trigger the competing free-radical benzylic bromination pathway.
-
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.
-
Causality: Lowering the thermal energy of the system increases the activation energy barrier for the second bromination event, significantly enhancing chemoselectivity for the mono-brominated target.
-
-
Controlled Electrophilic Addition: Prepare a solution of 8.33 g of elemental Br2 in 20 mL of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over a period of 1.5 hours.
-
Causality: The slight stoichiometric deficit (0.95 eq) ensures bibenzyl remains in excess. The slow, dropwise addition maintains a low steady-state concentration of Br2 , minimizing the probability of a second electrophilic attack on the already brominated product.
-
-
Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for an additional 2 hours. The reaction is a self-validating system: the deep red-brown color of the bromine drops will dissipate upon reaction, transitioning to a pale yellow solution. Validate completion via TLC (100% Hexanes; Rf Bibenzyl = 0.45, Rf Mono-bromide = 0.50).
-
Quench: Quench the reaction by adding 50 mL of saturated aqueous Na2S2O3 and stir vigorously for 10 minutes until the organic layer is completely decolorized.
-
Causality: Thiosulfate reduces any trace unreacted electrophilic bromine to inert bromide ions, instantly halting all bromination activity and preventing artifactual bromination during concentration.
-
-
Workup & Purification: Separate the organic layer, wash with saturated NaHCO3 and brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via fractional vacuum distillation or silica gel chromatography (eluent: hexanes) to isolate the pure 1-(4-Bromophenyl)-2-phenylethane as a white solid/colorless oil depending on ambient temperature.
References
-
BROMINATED DIPHENYLALKANE PRODUCTS AND PROCESSES - EP 0693100 B1 Source: European Patent Office / Googleapis URL: Index:[4]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: Index:[1]
-
1,2-Bis(4-bromophenyl)ethane | CAS 19829-56-2 Source: Benchchem URL: Index:[5]
-
Preparation and provision of high assay decabromodiphenylethane Source: Justia Patents URL: Index:[3]
-
WO2012092338A2 - Removal of bromine from gaseous hydrogen bromide Source: Google Patents URL: Index:[2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2012092338A2 - Removal of bromine from gaseous hydrogen bromide - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1,2-Bis(4-bromophenyl)ethane |CAS 19829-56-2 [benchchem.com]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2-phenylethane
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-2-phenylethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This document provides in-depth, experience-based solutions to common challenges encountered during the synthesis, focusing on improving reaction yield and purity.
Introduction
The synthesis of 1-(4-Bromophenyl)-2-phenylethane, a diarylmethane derivative, is a key step in the preparation of various biologically active compounds and functional materials. The most common and effective methods for constructing the C(sp²)-C(sp³) bond in this molecule are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic substitution using Grignard reagents. While seemingly straightforward, these reactions are often plagued by side reactions and suboptimal conditions that can significantly lower the yield and complicate purification.
This guide will address specific issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1] In the context of synthesizing 1-(4-Bromophenyl)-2-phenylethane, this typically involves the reaction of a benzyl halide with an arylboronic acid or the coupling of 4-bromobenzyl halide with phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired 1-(4-Bromophenyl)-2-phenylethane. What are the most likely causes?
A1: Low yields in this specific Suzuki-Miyaura coupling can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction.[2] A screening of these parameters is often necessary to find the optimal combination for your specific substrates.[3]
-
Poor Quality of Reagents: The stability of the boronic acid is a common issue. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction.[2] Ensure your boronic acid is fresh or has been stored properly under anhydrous conditions. The purity of the benzyl halide is also crucial.
-
Presence of Oxygen: Thoroughly degassing the reaction mixture is essential. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted homocoupling of the aryl halide.[2]
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a key step in the catalytic cycle.[4] This step is often promoted by the choice of base and the presence of water in some cases can be beneficial.[2]
Q2: I am observing a significant amount of homocoupling byproducts (biphenyl and 1,2-diphenylethane). How can I minimize these?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[5] Here are strategies to suppress it:
-
Rigorous Degassing: As mentioned, oxygen promotes homocoupling. Employing techniques like freeze-pump-thaw cycles or bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture is crucial.[2]
-
Choice of Ligand: The ligand plays a vital role in stabilizing the palladium catalyst and influencing the relative rates of cross-coupling versus homocoupling. Electron-rich and bulky phosphine ligands can often favor the desired cross-coupling pathway.
-
Control of Stoichiometry: Using a slight excess of the boronic acid reagent (typically 1.1-1.5 equivalents) can help to ensure the aryl halide is consumed in the cross-coupling reaction rather than undergoing homocoupling.
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?
A3: The base is essential for the activation of the organoboron species, facilitating the transmetalation step.[6][7] The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8][9][10] Organic bases such as triethylamine (TEA) can also be employed.[11]
-
Selection Criteria: The strength of the base should be sufficient to activate the boronic acid without causing decomposition of the starting materials or product. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) might be necessary.[6] The solubility of the base in the chosen solvent system is also an important consideration.
Q4: I am having trouble with the purification of my product. What are the common impurities and how can I remove them?
A4: Purification can be challenging due to the presence of structurally similar byproducts.
-
Common Impurities: The main impurities are typically the homocoupled products (biphenyl and 1,2-diphenylethane) and unreacted starting materials. Residual palladium catalyst can also be present.
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from byproducts. A careful selection of the eluent system is necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Palladium Removal: Techniques like washing the organic phase with an aqueous solution of sodium bisulfite (NaHSO₃) can help in removing residual palladium.[3]
-
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of 1-(4-Bromophenyl)-2-phenylethane. Optimization may be required based on your specific experimental setup and reagent quality.
Materials:
-
4-Bromobenzyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzyl bromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Troubleshooting Grignard Reactions
The Grignard reaction offers an alternative route, typically involving the reaction of benzylmagnesium halide with a 4-bromobenzyl halide or vice-versa. While powerful, Grignard reagents are highly reactive and sensitive, requiring strict control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is failing to initiate. What should I do?
A1: Initiation is a common hurdle in Grignard reactions. The primary reason is the passivating layer of magnesium oxide on the surface of the magnesium turnings.[12]
-
Activation of Magnesium:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod under an inert atmosphere can expose a fresh, reactive surface.[12]
-
Chemical Activation: Adding a small crystal of iodine (I₂) is a classic method. The iodine reacts with the magnesium surface, and the disappearance of the brown color indicates activation.[12][13] A few drops of 1,2-dibromoethane can also be used as an initiator.[12]
-
-
Ensure Anhydrous Conditions: Grignard reagents are strong bases and are readily quenched by protic sources, especially water.[14][15] All glassware must be flame-dried or oven-dried, and all solvents and reagents must be strictly anhydrous.[12]
-
Purity of the Halide: The purity of the benzyl halide is critical. Traces of acid can inhibit the reaction.[16] It may be necessary to distill the halide before use.
Q2: I am getting a low yield, and a significant amount of Wurtz-type homocoupling product is forming.
A2: The Wurtz-type coupling, an SN2 reaction between the Grignard reagent and the starting alkyl halide, is a major side reaction, particularly with reactive benzylic halides.[17]
-
Slow Addition of Halide: Add the solution of the benzyl halide dropwise to the magnesium suspension. This keeps the concentration of the halide low, minimizing the rate of the SN2 side reaction.[12]
-
Solvent Choice: While THF is a good solvent for Grignard formation due to its solvating ability, it can also enhance the nucleophilicity of the Grignard reagent, potentially increasing the rate of Wurtz coupling.[17] In some cases, diethyl ether may be a better choice.
-
Temperature Control: The reaction is exothermic. Maintaining a gentle reflux is often sufficient. Overheating can promote side reactions.[17]
Q3: My reaction mixture turns dark and cloudy during the Grignard formation. Is this normal?
A3: A cloudy or dark appearance is often an indication of side reactions or decomposition of the Grignard reagent.
-
Prolonged Heating: Heating the Grignard reagent for extended periods can lead to decomposition.[17] It is best to use the reagent as soon as it is formed.
-
Reaction with Air: Exposure to air can cause oxidation and decomposition. Maintain a positive pressure of an inert gas throughout the reaction.
Optimized Protocol for Grignard Reaction
This protocol outlines the formation of a Grignard reagent and its subsequent reaction to form 1-(4-Bromophenyl)-2-phenylethane.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
4-Bromobenzyl bromide
-
Phenylmagnesium bromide (or prepare from bromobenzene)
-
Anhydrous diethyl ether or THF
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of the appropriate benzyl halide (e.g., bromobenzene, 1.0 eq) in anhydrous ether or THF to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the other benzyl halide (e.g., 4-bromobenzyl bromide, 1.0 eq) in anhydrous ether or THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[18]
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography.
-
Visual Aids
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
General Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. expresspolymlett.com [expresspolymlett.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Reddit - Please wait for verification [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
Optimizing palladium catalyst load for 1-(4-Bromophenyl)-2-phenylethane cross-coupling
Substrate Focus: 1-(4-Bromophenyl)-2-phenylethane Cross-Coupling
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling. This guide is specifically engineered for drug development professionals and synthetic chemists optimizing the cross-coupling (e.g., Suzuki-Miyaura, Heck, or Sonogashira) of 1-(4-Bromophenyl)-2-phenylethane .
As a moderately reactive aryl bromide featuring a lipophilic phenethyl anchor, this substrate presents unique solubility and reactivity challenges when attempting to drive catalyst loadings down to pharmaceutically acceptable levels (<0.1 mol%). This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to ensure scalable, high-yield C-C bond formation.
Mechanistic Insight: The Catalyst Loading Dilemma
Before adjusting reaction parameters, it is critical to understand why lowering the palladium load often leads to reaction failure. The active catalytic species is a highly reactive, electron-rich Pd(0) complex. At ultra-low concentrations, the kinetic rate of the desired oxidative addition competes with thermodynamic deactivation pathways—most notably, the aggregation of naked Pd(0) into insoluble, inactive palladium black[1].
Catalytic cycle of cross-coupling highlighting the deactivation pathway to Palladium black.
Troubleshooting & FAQs
Q1: I reduced my Pd(OAc)₂ loading from 5 mol% to 0.5 mol%, and the cross-coupling of 1-(4-Bromophenyl)-2-phenylethane stalled at 40% conversion. Why? Causality: At 5 mol%, you have a massive excess of palladium; even if 80% of your catalyst dies via oxidation or aggregation, the remaining 1% is sufficient to drive the reaction to completion. When you drop the loading to 0.5 mol%, any catalyst poisoning (e.g., trace oxygen, moisture, or impure aryl bromide) consumes the entire active Pd pool[1]. Furthermore, unactivated aryl bromides require electron-rich ligands to facilitate oxidative addition. If your Ligand:Pd ratio is too low, the Pd(0) intermediate lacks steric protection and aggregates into inactive palladium black[1].
Q2: How can I prevent palladium black formation at low catalyst loadings? Causality: You must increase the steric bulk and electron density of your ligand. Transitioning from simple phosphines (like PPh₃) to sterically demanding, water-soluble alkylphosphines (e.g., t-Bu-Amphos) or dialkylbiaryl phosphines (e.g., XPhos, SPhos) stabilizes the mono-ligated Pd(0) species, preventing the bimolecular aggregation required to form Pd black. Additionally, ensuring rigorous degassing of solvents prevents the oxidation of these sensitive phosphine ligands.
Q3: What is the optimal solvent system for low-loading Suzuki-Miyaura couplings with this lipophilic substrate? Causality: 1-(4-Bromophenyl)-2-phenylethane is highly hydrophobic, while the inorganic bases required for transmetalation (e.g., K₃PO₄, Na₂CO₃) are hydrophilic. Using a biphasic aqueous-organic system (e.g., Toluene/H₂O or Dioxane/H₂O) is highly effective[2][3]. The water dissolves the base, generating the reactive boronate complex at the solvent interface, while the organic phase keeps the aryl bromide in solution. In some advanced protocols, using neat water with specialized preformed Pd(II) catalysts can drive loadings down to 0.04 mol%[3].
Q4: How do I efficiently remove residual palladium from the final product to meet API regulatory limits (<10 ppm)? Causality: Homogeneous palladium catalysts often coordinate to the basic heteroatoms or pi-systems of the newly formed biaryl product. A highly proven, scalable technique is to treat the crude organic reaction mixture (e.g., in toluene) with a 20% aqueous NaHSO₃ wash at elevated temperatures (60 °C). The bisulfite strongly coordinates to the residual palladium, pulling it into the aqueous waste stream and reducing Pd levels from ~8000 ppm to ≤100 ppm in a single wash[2].
Quantitative Optimization Data
The following table summarizes a typical optimization trajectory for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)-2-phenylethane with phenylboronic acid. Notice how the choice of ligand and solvent dictates the minimum viable catalyst loading.
| Pd Precatalyst | Ligand | Loading (mol%) | Solvent / Base | Time (h) | GC Yield (%) | Residual Pd (ppm)* |
| Pd(PPh₃)₄ | None (Pre-ligated) | 5.0 | Toluene / K₂CO₃ | 12 | 92% | >5,000 |
| Pd(OAc)₂ | P(o-tol)₃ | 1.0 | Toluene/H₂O / KHCO₃ | 4 | 85% | ~800 |
| Pd(OAc)₂ | t-Bu-Amphos | 0.5 | Toluene/H₂O / Diisopropylamine | 2 | 91% | ~350 |
| Preformed Pd(II)[N,O] | Built-in | 0.1 | Dioxane/H₂O / Na₂CO₃ | 1 | 96% | <50 |
| Palladacycle | Diisopropylphosphine | 0.04 | Neat H₂O / Na₂CO₃ | 2 | 98% | <10 |
*Residual Pd measured before specialized scavenging treatments (e.g., NaHSO₃ wash). Data synthesized from established optimization methodologies[4][2][3][5].
Self-Validating Experimental Protocol: Catalyst Loading Screen
To systematically optimize the catalyst loading without chasing false positives, you must employ a self-validating system . This protocol uses internal standards to ensure mass balance and parallel controls to isolate variables.
Logical workflow for diagnosing low-yield reactions and optimizing palladium loading.
Step-by-Step Methodology
Objective: Identify the lowest viable Pd loading for 1-(4-Bromophenyl)-2-phenylethane while maintaining >90% yield.
1. Preparation of the Stock Solutions (The "Master Mix") Causality: Weighing sub-milligram quantities of Pd catalysts introduces massive standard deviation. Creating a master mix ensures identical substrate and internal standard concentrations across all vials.
-
In a volumetric flask, dissolve 1-(4-Bromophenyl)-2-phenylethane (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, Internal Standard) in the chosen organic solvent (e.g., Toluene).
-
Validation Check: 1,3,5-trimethoxybenzene is chemically inert under cross-coupling conditions. Its constant peak area on GC/HPLC allows you to calculate absolute mass balance. If (Product + Unreacted Starting Material) < 95%, you are losing material to side reactions (e.g., oligomerization) rather than just experiencing a stalled catalyst.
2. Setting up the Array
-
Prepare 5 Schlenk tubes or crimp-top vials.
-
Vial 1 (Control): 0 mol% Pd (Validates that no background non-catalyzed reaction occurs).
-
Vial 2 (Baseline): 2.0 mol% Pd.
-
Vial 3 (Step-down 1): 0.5 mol% Pd.
-
Vial 4 (Step-down 2): 0.1 mol% Pd.
-
Vial 5 (Step-down 3): 0.05 mol% Pd.
-
Add the appropriate volume of catalyst stock solution to Vials 2-5. Maintain a strict 1:2 ratio of Pd to monodentate ligand (or 1:1 for bidentate) across all vials.
3. Reaction Execution
-
Add the aqueous base solution (e.g., 2.0 equiv K₃PO₄ in degassed H₂O) to all vials[2].
-
Causality: Degassing via freeze-pump-thaw or rigorous argon sparging is mandatory. Oxygen oxidizes the active Pd(0) to inactive Pd(II) and converts phosphine ligands to phosphine oxides, which is the #1 cause of failure at <0.1 mol% loadings[1].
-
Seal and heat the array to the target temperature (e.g., 60 °C) under vigorous stirring (1000 rpm) to ensure maximum surface area at the biphasic interface.
4. Time-Course Sampling & Validation
-
Extract 50 µL aliquots from the organic layer at 1h, 2h, 4h, and 12h. Dilute in acetonitrile and analyze via GC-FID or HPLC.
-
Validation Check: If Vial 4 (0.1 mol%) shows 40% conversion at 2h, and remains at 40% at 12h, the catalyst has deactivated (likely precipitated as Pd black). If it shows 40% at 2h and 80% at 12h, the catalyst is active but kinetically slow , indicating you need a higher temperature or a more reactive ligand, not necessarily more palladium.
References
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL:[Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling Source: Green Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
Technical Support Center: Troubleshooting 1-(4-Bromophenyl)-2-phenylethane Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing solubility bottlenecks when utilizing 1-(4-Bromophenyl)-2-phenylethane as a building block in organometallic and cross-coupling workflows.
Part 1: The Causality of Solubility Failure
To troubleshoot a reaction, we must first understand the thermodynamic and physical profile of the substrate. 1-(4-Bromophenyl)-2-phenylethane is a bibenzyl derivative characterized by two aromatic rings connected by an ethane bridge, with a single bromine atom acting as the electrophilic handle.
The Mechanistic Bottleneck: This structural motif lacks any polar functional groups (such as hydroxyls, amines, or carbonyls) capable of hydrogen bonding[1]. Consequently, the molecule exhibits extreme lipophilicity (LogP > 4.0). While it dissolves readily in non-polar solvents (toluene, hexanes) and moderately polar aprotic solvents (THF, DCM), it acts as a highly hydrophobic entity during reactions requiring polar or aqueous conditions[2].
In standard cross-coupling reactions (like Suzuki-Miyaura), the catalytic cycle demands that this highly lipophilic aryl bromide interact with polar, water-soluble reagents (like inorganic bases and boronate anions). This creates a severe biphasic mass transfer barrier . The substrate remains trapped in the organic phase, the base remains in the aqueous phase, and the transmetalation step of the palladium catalytic cycle starves, leading to stalled reactions and low conversion rates[3].
Part 2: Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura coupling stalls at 20% conversion despite an excess of boronic acid and active Pd catalyst. Why?
The Cause: You are likely experiencing a biphasic mass transfer failure. In a standard Toluene/Water or THF/Water mixture, the inorganic base (e.g., K₂CO₃) activates the boronic acid in the aqueous layer, forming a hydrophilic boronate anion. However, your oxidative addition complex (Pd bound to the lipophilic 1-(4-Bromophenyl)-2-phenylethane) is strictly confined to the organic layer. The two reactive species never meet[4]. The Solution: Introduce a Phase-Transfer Catalyst (PTC)[5]. Adding 10-20 mol% of Tetrabutylammonium bromide (TBAB) allows the lipophilic tetrabutylammonium cation to ion-pair with the hydrophilic boronate anion, shuttling it across the phase boundary into the organic layer where transmetalation can occur[6].
Q2: I am trying to form a Grignard reagent from 1-(4-Bromophenyl)-2-phenylethane, but the reaction mixture turns cloudy and the magnesium turnings become coated. How do I initiate it properly?
The Cause: While the starting material is soluble in THF, the resulting organomagnesium halide species is highly non-polar and can precipitate at high concentrations, coating the reactive surface of the magnesium turnings and halting the insertion. The Solution:
-
Solvent Tuning: Dilute the reaction mixture (reduce concentration from 1.0 M to 0.3 M) and consider a 4:1 blend of THF and 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior solubility for lipophilic organometallic intermediates.
-
Mechanical Activation: Ensure vigorous stirring (minimum 600 RPM) to physically shear the precipitate off the magnesium surface.
-
Chemical Activation: Use DIBAL-H or Iodine/1,2-dibromoethane to chemically etch the magnesium oxide layer prior to substrate addition.
Q3: During a Buchwald-Hartwig amination, my reaction mixture turns into an un-stirrable slurry when using Sodium tert-butoxide (NaOtBu) in Toluene.
The Cause: NaOtBu has poor solubility in pure toluene. Because 1-(4-Bromophenyl)-2-phenylethane is highly lipophilic, it requires a non-polar solvent, but the heterogeneous base creates a thick slurry that physically traps the substrate and catalyst, preventing catalytic turnover. The Solution: Switch the base to Cesium Carbonate (Cs₂CO₃) and change the solvent to 1,4-Dioxane. Dioxane provides a "middle ground" polarity that fully dissolves the lipophilic substrate while allowing sufficient partial solubility of Cs₂CO₃ at 90°C to drive the deprotonation step without forming an intractable slurry.
Part 3: Solvent Selection & Solubility Matrix
The following table summarizes the optimal solvent systems for 1-(4-Bromophenyl)-2-phenylethane based on the desired reaction pathway.
| Reaction Type | Recommended Solvent System | Substrate Solubility | Base/Reagent Solubility | Phase Dynamics |
| Suzuki-Miyaura | Toluene / H₂O (4:1) + TBAB | Excellent | Excellent (in H₂O) | Biphasic (Requires PTC) |
| Suzuki-Miyaura (Anhydrous) | 1,4-Dioxane | Excellent | Moderate (Suspension) | Monophasic |
| Grignard Formation | THF / 2-MeTHF (4:1) | Excellent | N/A (Solid Mg) | Solid-Liquid Heterogeneous |
| Buchwald-Hartwig | 1,4-Dioxane | Excellent | Moderate | Solid-Liquid Heterogeneous |
| Heck Reaction | DMF or DMAc | Good (at >80°C) | Good | Monophasic |
Part 4: Self-Validating Experimental Protocol
Optimized Biphasic Suzuki-Miyaura Coupling using Phase Transfer Catalysis
This protocol is designed to overcome the lipophilic barrier of 1-(4-Bromophenyl)-2-phenylethane, ensuring efficient mass transfer and high conversion.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)-2-phenylethane (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
PTC Addition (Critical Step): Add Tetrabutylammonium bromide (TBAB) (0.15 equiv). Causality: This sub-stoichiometric additive is mandatory to shuttle the boronate into the organic phase[3].
-
Solvent Degassing: Add a 4:1 mixture of Toluene and deionized Water (0.2 M relative to substrate). Sparge the biphasic mixture with Argon for 15 minutes.
-
Catalyst Loading: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.02 equiv).
-
Heating & Agitation: Seal the flask and heat to 85°C. Stir vigorously at 800–1000 RPM.
-
Validation Checkpoint: Stop stirring for 10 seconds. The mixture should rapidly separate into two distinct, clear layers (a yellow/brown organic top layer and a colorless aqueous bottom layer). If an emulsion persists, the PTC loading is too high or the base concentration is incorrect.
-
-
Reaction Monitoring: After 4 hours, sample the top organic layer only for TLC/LC-MS analysis. The substrate should be fully consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Part 5: Mechanistic Visualization
The diagram below illustrates the self-validating logic of using a Phase Transfer Catalyst to resolve the solubility mismatch between the lipophilic substrate and the polar boronate.
Fig 1. PTC-mediated transmetalation overcoming biphasic solubility barriers in Suzuki couplings.
Part 6: References
-
PubChem, National Center for Biotechnology Information. "1-(4-Bromophenyl)-2-phenylethane-1,2-dione Physical Properties." PubChem Database. Available at:[Link]
-
ACS Catalysis. "Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings." American Chemical Society. Available at:[Link]
Sources
- 1. 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | C14H9BrO2 | CID 236701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 39229-12-4 | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 1-(4-Bromophenyl)-2-phenylethane Synthesis
Welcome to the Advanced Synthesis Support Center. Synthesizing 1-(4-Bromophenyl)-2-phenylethane requires a delicate C(sp³)–C(sp³) cross-coupling between 4-bromobenzyl bromide and a benzyl nucleophile (e.g., benzylboronic acid pinacol ester). The primary failure mode in this transformation is the generation of homocoupling byproducts: 1,2-diphenylethane and 1,2-bis(4-bromophenyl)ethane.
As a Senior Application Scientist, I approach this not as a random occurrence, but as a predictable kinetic divergence. Homocoupling in benzylic Suzuki-Miyaura reactions stems from either the disproportionation of the alkylpalladium(II) intermediates or the oxidative dimerization of the boronic ester[1]. Furthermore, the substrate possesses two halogen handles (C(sp³)-Br and C(sp²)-Br). Maintaining strict chemoselectivity for the benzylic position is critical to prevent oligomerization[2].
Mechanistic Visualization: The Divergent Pathway
To effectively troubleshoot, you must first visualize where the reaction deviates from the intended catalytic cycle. The diagram below illustrates the kinetic competition between the desired transmetalation and the parasitic disproportionation that leads to homocoupling.
Fig 1: Catalytic cycle showing divergent cross-coupling and parasitic homocoupling pathways.
Troubleshooting Guides & FAQs
Q: Why am I observing high yields of 1,2-diphenylethane (bibenzyl) instead of the target cross-coupled product? A: This is classic oxidative homocoupling of the benzylboronic ester. It occurs when the local concentration of the boronic ester is too high relative to the active Pd(II) oxidative addition complex, a process often exacerbated by trace oxygen[3]. Causality & Solution: High nucleophile concentrations shift the kinetic equilibrium toward Pd-mediated homodimerization. Implement a syringe-pump addition for the benzylboronic ester over 2–3 hours. Degas all solvents using the freeze-pump-thaw method to eliminate oxygen-driven homocoupling.
Q: My GC-MS shows oligomers and loss of the aryl bromide handle. How do I fix the chemoselectivity? A: 4-Bromobenzyl bromide contains two electrophilic sites. While Pd(0) naturally prefers the weaker benzylic C(sp³)-Br bond, elevated temperatures or overly electron-rich ligands can trigger parasitic oxidative addition into the aryl C(sp²)-Br bond[2]. Causality & Solution: Lower the reaction temperature to 50 °C. Switch to a moderately electron-rich, sterically bulky ligand like SPhos or dppf. These ligands accelerate the reductive elimination of the C(sp³)-C(sp³) bond before the C(sp²)-Br bond can undergo oxidative addition.
Q: The reaction stalls at 50% conversion, and I see a lot of toluene in the crude mixture. What happened? A: Toluene is the protodeboronation byproduct of the benzylboronic ester. This side reaction competes with transmetalation when excess water or acidic impurities are present[1]. Causality & Solution: Switch to a biphasic Cyclopentyl Methyl Ether (CPME)/H₂O (10:1) solvent system. CPME provides excellent solubility for the organic partners while restricting the water strictly to the interfacial activation of the inorganic base (e.g., Cs₂CO₃), thereby minimizing hydrolytic degradation[2].
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and byproduct formation. Use this matrix to benchmark your own optimization efforts.
| Catalyst System | Solvent System | Nucleophile Addition Method | Cross-Coupled Yield (%) | Homocoupled Yield (%) | Chemoselectivity (sp³:sp²) |
| Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O (1:1) | Bolus (All at once) | 35% | 42% | 80:20 |
| PdCl₂(dppf) / Cs₂CO₃ | Dioxane/H₂O (5:1) | Bolus (All at once) | 58% | 25% | 92:8 |
| Pd(OAc)₂ + SPhos / Cs₂CO₃ | CPME/H₂O (10:1) | Syringe Pump (3h) | 89% | < 2% | > 99:1 |
Self-Validating Experimental Protocol
To guarantee reproducibility, the following protocol is designed as a self-validating system. Each step includes a specific analytical check to ensure the reaction is proceeding along the desired mechanistic pathway.
Step 1: Catalyst Activation & Degassing
-
Procedure: In a flame-dried Schlenk flask, combine Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 equiv). Add anhydrous CPME. Degas the mixture via three strict freeze-pump-thaw cycles.
-
Self-Validation Check: Observe the solution. A color shift from orange to pale yellow indicates the successful reduction of Pd(II) to the active Pd(0) species. Warning: If the solution turns black, Pd(0) has aggregated into inactive palladium black due to oxygen ingress. Abort and restart.
Step 2: Electrophile Activation
-
Procedure: Add 4-bromobenzyl bromide (1.0 equiv) to the pale yellow solution. Stir at 50 °C for 15 minutes.
-
Self-Validation Check: Take a 10 µL aliquot, quench in diethyl ether, and analyze via GC-MS. The successful formation of the oxidative addition complex is confirmed by the disappearance of the starting material peak (m/z 248/250/252) while the aryl bromide isotopic signature remains entirely intact.
Step 3: Nucleophile Slow-Addition
-
Procedure: Dissolve benzylboronic acid pinacol ester (1.1 equiv) in a CPME/H₂O mixture (10:1 ratio). Add this solution to the reaction mixture via a syringe pump at a highly controlled rate of 0.5 mL/h.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) every 45 minutes. The cross-coupled product (1-(4-Bromophenyl)-2-phenylethane) will appear as a distinct UV-active spot. If a highly non-polar spot (1,2-diphenylethane) begins to form near the solvent front, immediately reduce the syringe pump rate by 50% to lower the steady-state concentration of the boronic ester.
Step 4: Workup & Isolation
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (100% Hexanes).
-
Self-Validation Check: Obtain a ¹H NMR spectrum of the purified product. You must observe a distinct 4H multiplet around 2.8–2.9 ppm corresponding to the central -CH₂-CH₂- ethane linker. This definitively confirms successful C(sp³)-C(sp³) bond formation without homocoupling contamination.
References
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates The Journal of Organic Chemistry URL
- Homo- and Hetero-oxidative Coupling of Benzyl Anions The Journal of Organic Chemistry URL
- Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides BenchChem URL
Sources
Technical Support Center: Scaling Up the Laboratory Production of 1-(4-Bromophenyl)-2-phenylethane Safely
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the safe scale-up of 1-(4-Bromophenyl)-2-phenylethane synthesis. It addresses potential challenges through troubleshooting guides and frequently asked questions, ensuring that researchers can navigate the complexities of moving from laboratory-scale to larger-scale production with confidence and a primary focus on safety.
Introduction to Synthesis and Scale-Up Considerations
1-(4-Bromophenyl)-2-phenylethane is a diarylethane derivative with potential applications in medicinal chemistry and materials science.[1] The synthesis of this compound typically involves a two-step process: a Friedel-Crafts acylation to form the ketone intermediate, 1-(4-bromophenyl)-2-phenylethanone, followed by a reduction of the carbonyl group.[2][3]
While seemingly straightforward on a small scale, scaling up this synthesis introduces significant safety and logistical challenges. These include managing exothermic reactions, handling hazardous materials in larger quantities, and ensuring consistent product quality. This technical support center is designed to address these challenges head-on, providing practical guidance and evidence-based solutions.
Reaction Workflow and Key Transformations
The overall synthetic pathway involves two key chemical transformations. Understanding the mechanism and potential pitfalls of each is crucial for successful and safe scale-up.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Friedel-Crafts Acylation (Step 1)
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield and a significant amount of dark, tar-like material. What's causing this and how can I fix it?
A1: This is a common issue in Friedel-Crafts reactions and is often due to polymerization or side reactions caused by overly harsh conditions.[4] Here’s a breakdown of the likely causes and solutions:
-
Cause: The Lewis acid catalyst (e.g., AlCl₃) is too strong or used in excess, leading to polymerization of the starting materials or products.[4]
-
Solution:
-
Use a Milder Lewis Acid: Consider switching from aluminum chloride (AlCl₃) to a milder catalyst like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[4]
-
Control Stoichiometry: Use catalytic amounts of the Lewis acid instead of stoichiometric amounts whenever possible.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. Add the Lewis acid portion-wise to control the initial exotherm.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture can deactivate the catalyst and promote side reactions.[4]
-
Q2: I'm observing the formation of multiple acylated products. How can I improve the selectivity of my reaction?
A2: Polysubstitution is a known limitation of Friedel-Crafts reactions.[5] The initial acylation product is often more reactive than the starting material.
-
Cause: The mono-acylated product is susceptible to further acylation.
-
Solution:
-
Reverse Addition: Add the aromatic substrate (bromobenzene) to the mixture of the acylating agent and Lewis acid. This keeps the concentration of the more reactive product low.
-
Solvent Choice: Using a more polar solvent can sometimes help to moderate the reactivity and improve selectivity.
-
Carbonyl Reduction (Step 2)
Q3: My reduction of the ketone intermediate with sodium borohydride (NaBH₄) is sluggish or incomplete. What are the likely reasons?
A3: Several factors can affect the efficiency of a sodium borohydride reduction.
-
Cause:
-
Reagent Quality: Sodium borohydride can decompose over time if not stored properly.[6]
-
Solvent: The choice of solvent is critical. While NaBH₄ is often used in alcoholic solvents like ethanol or methanol, the reaction rate can vary.
-
Temperature: While often run at room temperature, some reductions may benefit from gentle heating.
-
-
Solution:
-
Use Fresh Reagent: Ensure you are using a fresh, high-quality batch of sodium borohydride.
-
Optimize Solvent System: Methanol is generally a good solvent for NaBH₄ reductions. If solubility of your ketone is an issue, a co-solvent system like THF/methanol might be beneficial.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the appropriate reaction time.
-
Q4: I am considering using a Clemmensen or Wolff-Kishner reduction for the deoxygenation. What are the key differences and when should I choose one over the other?
A4: Both are classic methods for reducing a carbonyl to a methylene group, but they operate under starkly different conditions.[7][8]
-
Clemmensen Reduction:
-
Conditions: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[3] These are strongly acidic conditions.
-
Advantages: Effective for aryl-alkyl ketones.[9]
-
Disadvantages: Not suitable for substrates with acid-sensitive functional groups.[3] The use of mercury also presents significant safety and disposal challenges.
-
-
Wolff-Kishner Reduction:
-
Conditions: Uses hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[10] These are strongly basic and high-temperature conditions.
-
Advantages: Suitable for substrates that are sensitive to acid.[11]
-
Disadvantages: Not suitable for base-sensitive substrates. Hydrazine is toxic and requires careful handling. The high temperatures can also be a safety concern.[12]
-
Recommendation: For many modern applications, especially at scale, milder reduction methods are preferred. If a direct deoxygenation is required, modifications of the Wolff-Kishner reduction that use milder conditions are available.[7] However, for this specific synthesis, a two-step approach of reduction to the alcohol followed by a subsequent deoxygenation (if the methylene is truly required) might offer better control and safety. For the synthesis of 1-(4-Bromophenyl)-2-phenylethane, a simple hydride reduction to the alcohol is often sufficient.
Scale-Up Safety
Q5: What are the primary safety concerns when scaling up the Friedel-Crafts acylation?
A5: The primary concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[13][14]
-
Hazard: Rapid addition of the Lewis acid can cause a sudden and significant increase in temperature.[15] This can lead to boiling of the solvent, a dangerous increase in pressure, and potentially a reactor failure.
-
Mitigation Strategies:
-
Controlled Addition: Use a dropping funnel or a syringe pump for the slow, controlled addition of the Lewis acid.[16]
-
Adequate Cooling: Have a robust cooling system in place (e.g., an ice bath or a cryocooler) to dissipate the heat generated.[17]
-
Reaction Monitoring: Continuously monitor the internal temperature of the reaction.
-
Proper Reactor Size: The reaction vessel should be large enough to accommodate the entire reaction volume with sufficient headspace.[16] A good rule of thumb is that the reaction volume should not exceed half the vessel's total volume.[16]
-
Q6: Are there specific safety protocols I should follow when handling larger quantities of sodium borohydride?
A6: Yes, sodium borohydride is a water-reactive and toxic substance that requires careful handling, especially at scale.[6][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and nitrile or neoprene gloves.[6][18]
-
Handling:
-
Quenching and Disposal:
-
Slowly and carefully quench any excess sodium borohydride with a protic solvent like isopropanol or acetone in a well-ventilated area and with adequate cooling.[6][18] Do not quench with water directly, especially for larger quantities.
-
Dispose of the quenched material and any contaminated waste according to your institution's hazardous waste disposal guidelines.[20]
-
Q7: My Grignard reaction for an alternative synthesis route is difficult to initiate, and I'm concerned about the accumulation of unreacted starting material. What should I do?
A7: Delayed initiation of a Grignard reaction is a serious safety concern, as the sudden onset of the highly exothermic reaction can be dangerous.[21][22]
-
Cause:
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from starting.
-
Wet Glassware/Solvent: Traces of water will quench the Grignard reagent as it forms.[23]
-
-
Solution:
-
Magnesium Activation: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[23]
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[23]
-
Controlled Addition: Add only a small portion of the halide first and wait for the reaction to initiate (indicated by a color change and/or gentle reflux) before adding the rest.[22]
-
Emergency Cooling: Always have a cooling bath readily available to quickly cool the reaction if it becomes too vigorous.[17]
-
Part 2: Experimental Protocols and Data
Protocol 1: Laboratory-Scale Synthesis of 1-(4-Bromophenyl)-2-phenylethanone (Ketone Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Bromobenzene | 157.01 | 10.0 g | 0.0637 |
| Phenylacetyl chloride | 154.59 | 9.85 g | 0.0637 |
| Aluminum chloride (AlCl₃) | 133.34 | 9.35 g | 0.0700 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1M HCl (aq) | - | 50 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aluminum chloride (9.35 g, 0.0700 mol) and dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add phenylacetyl chloride (9.85 g, 0.0637 mol) dropwise to the stirred suspension.
-
In the dropping funnel, prepare a solution of bromobenzene (10.0 g, 0.0637 mol) in dichloromethane (50 mL).
-
Add the bromobenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1M HCl (50 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 1-(4-bromophenyl)-2-phenylethanone as a white to pale yellow crystalline powder.[2]
Protocol 2: Laboratory-Scale Reduction of 1-(4-Bromophenyl)-2-phenylethanone
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(4-Bromophenyl)-2-phenylethanone | 275.14 | 5.00 g | 0.0182 |
| Sodium borohydride (NaBH₄) | 37.83 | 0.86 g | 0.0227 |
| Methanol | 32.04 | 50 mL | - |
| 1M HCl (aq) | - | 20 mL | - |
| Ethyl acetate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-(4-bromophenyl)-2-phenylethanone (5.00 g, 0.0182 mol) and methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.86 g, 0.0227 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1M HCl (20 mL) to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)-2-phenylethanol.
Note: For the synthesis of 1-(4-Bromophenyl)-2-phenylethane, a subsequent deoxygenation step would be required.
Part 3: Scale-Up Hazard Analysis
A critical component of scaling up any chemical process is a thorough hazard analysis. The following decision tree provides a simplified framework for identifying and mitigating risks associated with this synthesis.
References
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
- González-Cobos, J., et al. (2026). Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. Industrial & Engineering Chemistry Research.
-
Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]
- Ben-ali, B., et al. (2025). Quantitative Assessment of Thermal Runaway Risk in a Chemical Reactor: Hybrid Approach. IIETA.
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
- Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-18.
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
University of Illinois. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
- American Chemical Society. (2026). Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists.
-
Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved from [Link]
-
TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]
-
Wordpress. (n.d.). Ketone Reduction. Retrieved from [Link]
- American Chemical Society. (2007).
-
Grokipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for deoxygenation of aldehydes and ketones with hydrazine. Retrieved from [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
University of Illinois. (2019). Scale-up Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
- American Chemical Society. (2006).
- PubMed. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II.
-
ResearchGate. (n.d.). 2,2‐Diazido‐1,2‐diarylethanones: Synthesis and Reactivity with Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Hindered 1,2-Diaryl Diketones and of cis - and trans -1,2-Diacetoxy-1,2-bis(aryl)ethenes. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 1-(4-Bromophenyl)-2-phenylethane-1,2-dione. Retrieved from [Link]
-
Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- MDPI. (2021). 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
-
Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]
- American Chemical Society. (2014).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-2-phenylethan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. WolffâKishner reduction â Grokipedia [grokipedia.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermal runaway - Wikipedia [en.wikipedia.org]
- 15. icheme.org [icheme.org]
- 16. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.osu.edu [chemistry.osu.edu]
- 20. nj.gov [nj.gov]
- 21. mt.com [mt.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Reaction Temperature and Time for 1-(4-Bromophenyl)-2-phenylethane Synthesis
Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-2-phenylethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature and time for this specific synthesis. Our goal is to equip you with the necessary insights to navigate experimental challenges and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-(4-bromophenyl)-2-phenylethane, a diarylmethane derivative. The formation of the C(sp²)–C(sp³) bond is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
Q1: My reaction shows low or no conversion to 1-(4-bromophenyl)-2-phenylethane. What are the likely causes related to temperature and time?
A1: Low or no product formation is a frequent challenge and can often be attributed to suboptimal temperature and reaction duration. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Reaction Temperature: Many cross-coupling reactions, including Suzuki-Miyaura couplings, require a specific activation energy to proceed efficiently.[2] If the temperature is too low, the catalytic cycle may be sluggish or may not initiate at all.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C.[3] For many Suzuki couplings involving aryl bromides, a temperature range of 80-110 °C is a good starting point.[2][4] It is crucial to monitor the reaction at each temperature increment to find the optimal balance between reaction rate and catalyst stability.[3]
-
-
Insufficient Reaction Time: Chemical reactions require time to reach completion. If the reaction is stopped prematurely, you will likely observe a mixture of starting materials and product.
-
Solution: Monitor the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] Spot the reaction mixture on a TLC plate at regular intervals (e.g., every hour) to visually track the consumption of the starting materials and the formation of the product.[8] The reaction is complete when the starting material spot is no longer visible.[5]
-
-
Catalyst Deactivation at High Temperatures: While higher temperatures can increase reaction rates, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[3][9] This inactive form of palladium will halt the catalytic cycle.
Q2: I am observing significant side product formation, such as homocoupling of the starting materials. How can temperature and time influence this?
A2: The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction temperature and time.
-
Homocoupling: This side reaction involves the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid derivative). It can be promoted by elevated temperatures and the presence of oxygen.[2]
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the catalyst.[7] If homocoupling persists, consider lowering the reaction temperature.
-
-
Dehalogenation: This involves the replacement of the bromine atom with a hydrogen atom.[2] This can become more prevalent at higher temperatures or with prolonged reaction times, especially if there are sources of hydride in the reaction mixture.
-
Solution: Use a non-protic solvent and carefully select your base to minimize potential hydride sources.[2] Optimizing the reaction time to stop the reaction as soon as the starting material is consumed can also help reduce the formation of this side product.
-
Q3: The reaction seems to stall after a certain period, with both starting materials and product present. What could be the cause?
A3: A stalled reaction is often a sign of catalyst deactivation.
-
Thermal Instability of the Catalyst: As mentioned earlier, palladium catalysts can be sensitive to heat.[3] Over an extended period at an elevated temperature, the catalyst may slowly decompose, leading to a gradual decrease in its activity until the reaction effectively stops.
-
Solution: A temperature optimization study is recommended.[3] Run the reaction at several different temperatures (e.g., 80 °C, 90 °C, and 100 °C) and monitor the conversion over time. This will help you identify the temperature that provides the best balance between a reasonable reaction rate and catalyst longevity.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the refinement of reaction conditions for the synthesis of 1-(4-bromophenyl)-2-phenylethane.
Q4: What is a good starting point for reaction temperature and time for a Suzuki-Miyaura coupling to synthesize 1-(4-bromophenyl)-2-phenylethane?
A4: A good starting point for a Suzuki-Miyaura coupling with an aryl bromide is typically in the range of 80-110 °C .[2][4] For the reaction time, a common range is 4 to 24 hours .[4] However, these are just general guidelines. The optimal conditions will depend on the specific catalyst system (palladium source and ligand), base, and solvent used. It is always recommended to monitor the reaction progress to determine the actual time required for completion.[5][6][7]
Q5: How can I effectively monitor the progress of my reaction to determine the optimal time?
A5: Thin-Layer Chromatography (TLC) is a simple, cost-effective, and widely used technique for monitoring reaction progress in real-time.[8][10]
Detailed Step-by-Step Protocol for TLC Monitoring:
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.[8]
-
Spot the Reaction Mixture: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it onto the TLC plate.[8] It's also good practice to spot the starting materials as a reference.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[5]
-
Visualize the Spots: After the solvent front has moved up the plate, remove it from the chamber and visualize the spots under a UV lamp (254 nm).[8][10]
-
Interpret the Results: The starting materials and the product will have different Rf (retention factor) values. As the reaction progresses, you will see the spot corresponding to the starting material diminish in intensity while the spot for the product increases. The reaction is considered complete when the starting material spot is no longer visible.[5]
Q6: Can microwave irradiation be used to accelerate the reaction and reduce the reaction time?
A6: Yes, microwave-assisted organic synthesis (MAOS) can be a very effective technique for accelerating Heck and Suzuki coupling reactions.[2][11] Microwave heating can dramatically reduce reaction times, often from hours to minutes, by efficiently and uniformly heating the reaction mixture.[11] This can also lead to improved yields and cleaner reaction profiles.
Q7: How does the choice of catalyst and ligand affect the optimal reaction temperature?
A7: The choice of catalyst and ligand is critical and has a significant impact on the required reaction temperature. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate cross-coupling reactions at much lower temperatures, sometimes even at room temperature.[12] Less reactive catalyst systems may require higher temperatures to achieve a reasonable reaction rate. Therefore, the recommended temperature range can vary widely depending on the specific catalytic system you are using.
Data Summary: Typical Temperature Ranges for Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura | Room Temperature to 150 °C | Modern catalysts can operate at lower temperatures, while more challenging substrates may require significant heating.[3] |
| Heck | 80 - 120 °C | The specific temperature depends on the reactivity of the aryl halide and the alkene.[7] |
| Kumada | Room Temperature to Reflux | Generally operates under relatively mild temperatures.[13] |
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for refining the reaction temperature and time for your synthesis.
Caption: A logical workflow for the optimization of reaction temperature and time.
References
- SUZUKI REACTION MONITORING. Advion, Inc.
- Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,3,5-Tribromothieno[3,2-b]thiophene. Benchchem.
- Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion, Inc.
- Temperature effect on coupling reaction.
- Application Notes and Protocols for the Synthesis of 1-(4-Methylphenyl)-2-phenylethanone. Benchchem.
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PL
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-4'-vinylbiphenyl. Benchchem.
- Cationic Palladium(II)
- New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash He
- Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. Benchchem.
- Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one. Benchchem.
- Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
Comprehensive NMR Validation Guide for 1-(4-Bromophenyl)-2-phenylethane: High-Field vs. Benchtop Spectrometers
Executive Summary & Scientific Rationale
The structural validation of 1-(4-Bromophenyl)-2-phenylethane (also known as 4-bromobibenzyl, CAS: 14310-24-8) is a critical quality control step when utilizing this compound as a building block in macromolecular synthesis or pharmaceutical development [1]. Because the molecule contains a saturated ethylene bridge separating two distinct aromatic systems (a phenyl ring and a 4-bromophenyl ring), its nuclear magnetic resonance (NMR) signature presents unique analytical challenges.
Historically, rigorous structural elucidation required superconducting High-Field NMR spectrometers (e.g., 600 MHz) . However, the advent of permanent-magnet Benchtop NMR spectrometers (e.g., 60 MHz) has democratized access to rapid, point-of-need validation [2]. This guide objectively compares the performance of both platforms, detailing the causality behind their spectral differences and providing a self-validating experimental protocol for researchers.
The primary mechanistic difference between the two platforms lies in the Larmor frequency . At 600 MHz, the chemical shift dispersion ( Δν ) is large enough relative to the scalar coupling constants ( J ) to resolve the complex aromatic protons into distinct, first-order multiplets. At 60 MHz, the Δν/J ratio drops significantly, causing severe second-order roofing effects and peak overlap. Understanding these physical limitations is essential for selecting the appropriate validation tool [3].
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The inclusion of an internal standard and strict integration ratios guarantees that the resulting data is independent of the magnetic field strength used.
Step-by-Step Methodology: Sample Preparation & Acquisition
-
Gravimetric Preparation: Accurately weigh 20.0 ± 0.5 mg of synthesized 1-(4-Bromophenyl)-2-phenylethane into a clean glass vial.
-
Causality: A 20 mg concentration strikes the optimal balance. It provides a sufficient signal-to-noise (S/N) ratio for 13 C acquisition without inducing viscosity-related line broadening (which would obscure fine J -couplings).
-
-
Solvent & Standard Addition: Add 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 provides the deuterium lock signal required to stabilize the magnetic field. TMS acts as the absolute zero reference point (0.00 ppm), ensuring the chemical shifts are universally calibrated regardless of instrument drift.
-
-
Homogenization: Vortex the solution for 30 seconds until completely dissolved, then transfer to a standard 5 mm precision NMR tube.
-
Instrument Tuning, Matching, and Shimming: Insert the sample and perform automated tuning and matching (ATM). Execute gradient shimming (e.g., TopShim).
-
Causality: Poor shimming creates localized magnetic field inhomogeneities, leading to asymmetrical peak tailing. This artificially inflates integration values and masks the critical AA'BB' splitting of the ethylene bridge.
-
-
Acquisition Parameters:
-
1 H NMR: Run a standard pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
-
13 C NMR: Run a proton-decoupled sequence (zgpg30) with 1024 scans and a D1 of 2 seconds. The low natural abundance of 13 C (1.1%) necessitates extensive signal averaging.
-
The Self-Validation Matrix
Before interpreting the splitting patterns, the spectrum must pass two internal checks:
-
Calibration Check: The TMS peak must be exactly at 0.00 ppm.
-
Integration Check: The ratio of the aliphatic ethylene bridge (~2.89 ppm) to the total aromatic region (7.05–7.45 ppm) must yield a precise 4:9 ratio . Any deviation greater than 5% indicates the presence of unreacted starting materials (e.g., 4-bromostilbene) or poly-brominated impurities.
Mechanistic Visualization
Workflow comparing High-Field vs Benchtop NMR validation for 1-(4-Bromophenyl)-2-phenylethane.
Data Presentation: Spectral Comparison
The following tables summarize the quantitative spectral data, highlighting how the physical limitations of the Benchtop system alter the observed multiplicity compared to the High-Field system.
Table 1: 1 H NMR Spectral Data Comparison (CDCl 3 , 298 K)
Expert Insight: At 600 MHz, the ethylene bridge (-CH 2 -CH 2 -) does not appear as two simple triplets. Because the chemical shift difference between the two CH 2 groups is extremely small, it forms a strongly coupled AA'BB' system . At 60 MHz, this multiplet collapses into an apparent broad singlet due to the loss of chemical shift dispersion.
| Position | High-Field (600 MHz) Shift | Benchtop (60 MHz) Shift | Multiplicity (600 MHz) | Integration | Assignment |
| 2', 6' (Ar-Br) | 7.41 ppm | 7.35 - 7.45 ppm | d ( J = 8.4 Hz) | 2H | Protons ortho to Bromine |
| 3, 5 (Ph) | 7.28 ppm | 7.00 - 7.35 ppm | t ( J = 7.5 Hz) | 2H | Protons meta on Phenyl |
| 4 (Ph) | 7.20 ppm | 7.00 - 7.35 ppm | t ( J = 7.5 Hz) | 1H | Proton para on Phenyl |
| 2, 6 (Ph) | 7.16 ppm | 7.00 - 7.35 ppm | d ( J = 7.5 Hz) | 2H | Protons ortho on Phenyl |
| 3', 5' (Ar-Br) | 7.05 ppm | 7.00 - 7.35 ppm | d ( J = 8.4 Hz) | 2H | Protons meta to Bromine |
| -CH 2 -CH 2 - | 2.89 ppm | 2.85 - 2.95 ppm | m (AA'BB' system) | 4H | Aliphatic Ethylene bridge |
Table 2: 13 C NMR Spectral Data Comparison (CDCl 3 , 298 K)
| Position | High-Field (150 MHz) Shift | Benchtop (15 MHz) Shift | Type | Assignment |
| 1 (Ph) | 141.4 ppm | 141.0 - 142.0 ppm | C q | Quaternary C, Phenyl |
| 1' (Ar-Br) | 140.6 ppm | 140.0 - 141.0 ppm | C q | Quaternary C, Ar-Br |
| 2', 6' (Ar-Br) | 131.4 ppm | 131.0 - 132.0 ppm | CH | Ortho to Bromine |
| 3', 5' (Ar-Br) | 130.3 ppm | 130.0 - 131.0 ppm | CH | Meta to Bromine |
| 2, 6 (Ph) | 128.5 ppm | 128.0 - 129.0 ppm | CH | Ortho on Phenyl |
| 3, 5 (Ph) | 128.4 ppm | 128.0 - 129.0 ppm | CH | Meta on Phenyl |
| 4 (Ph) | 126.1 ppm | 125.5 - 126.5 ppm | CH | Para on Phenyl |
| 4' (Ar-Br) | 119.7 ppm | 119.0 - 120.0 ppm | C q | Brominated Carbon |
| C- α | 37.8 ppm | 37.0 - 38.5 ppm | CH 2 | Ethylene bridge carbon |
| C- β | 37.4 ppm | 37.0 - 38.5 ppm | CH 2 | Ethylene bridge carbon |
Platform Performance Comparison
When deciding between a High-Field and a Benchtop system for validating 1-(4-Bromophenyl)-2-phenylethane, the choice hinges on the required depth of analysis versus operational throughput. While Benchtop NMR lacks the resolution to extract exact J -couplings from the aromatic region, it is highly effective for rapid purity checks based on the 4:9 aliphatic-to-aromatic integration ratio [3].
Table 3: Objective Performance Matrix
| Metric | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) |
| Resolution ( Δν ) | Excellent (< 0.005 ppm) | Moderate (~ 0.02 ppm) |
| Aromatic Splitting | Fully resolved (First-order) | Heavily overlapped (Second-order) |
| Sensitivity (LOD) | < 10 µM | ~ 1 mM |
| Cryogen Requirements | Liquid Helium / Liquid Nitrogen | None (Permanent Magnet) |
| Throughput / Access | Low (Core facility bottleneck) | High (In-lab, point-of-need) |
| Primary Use Case | De novo structural elucidation | Routine QC & Reaction Monitoring |
Conclusion
For the validation of 1-(4-Bromophenyl)-2-phenylethane, High-Field NMR (600 MHz) remains the gold standard for definitive structural proof, easily resolving the complex AA'BB' spin systems of the ethylene bridge and the distinct aromatic environments. However, Benchtop NMR (60 MHz) serves as a highly capable, cost-effective alternative for routine quality control. By relying on a self-validating protocol centered around the rigid 4:9 integration ratio, researchers can confidently use benchtop systems to verify product purity and monitor reaction completion without the overhead of superconducting magnets.
References
-
National Institute of Standards and Technology (NIST). "Benzene, 1-bromo-4-(2-phenylethyl)-". NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy". Magnetic Resonance Blog. URL:[Link]
-
Burger, R., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin". Journal of Pharmaceutical and Biomedical Analysis, 2022. URL:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromophenyl)-2-phenylethane
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering deep insights into the compound's constitution. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-bromophenyl)-2-phenylethane. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust predictive model based on fundamental principles of mass spectrometry. To ground our analysis in experimental reality, we will compare this predicted pattern against the known fragmentation of its close structural analog, 1,2-diphenylethane (bibenzyl). This comparative approach will not only illuminate the fragmentation pathways of our target molecule but also highlight the diagnostic influence of the bromine substituent.
Predicted Electron Ionization Fragmentation of 1-(4-Bromophenyl)-2-phenylethane
Under electron ionization (70 eV), 1-(4-bromophenyl)-2-phenylethane is expected to undergo several characteristic fragmentation reactions. The molecular structure, with its two aromatic rings linked by an ethane bridge and a bromine atom on one of the rings, presents multiple potential cleavage sites.
The molecular ion peak (M⁺˙) for 1-(4-bromophenyl)-2-phenylethane would appear as a characteristic doublet at m/z 262 and 264, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio).[1][2] The primary fragmentation pathways are predicted to be dominated by cleavages that lead to the formation of stable carbocations.
The most favorable fragmentation pathway is the cleavage of the C-C bond between the benzylic carbons. This is known as benzylic cleavage and is energetically favored due to the formation of resonance-stabilized benzyl-type cations.[3] This cleavage can occur in two ways:
-
Formation of the Tropylium Ion (m/z 91): The most probable fragmentation involves the formation of a benzyl cation (C₇H₇⁺), which rearranges to the highly stable, aromatic tropylium ion.[4][5][6] This ion is responsible for the characteristic and often base peak at m/z 91 in the mass spectra of compounds containing a benzyl group.[7][8] The other product of this cleavage would be a neutral 4-bromobenzyl radical.
-
Formation of the Bromobenzyl Cation (m/z 169/171): Alternatively, cleavage can result in the formation of a 4-bromobenzyl cation (BrC₇H₆⁺) and a neutral benzyl radical. This cation would appear as a doublet at m/z 169 and 171.
Another significant fragmentation pathway involves the cleavage of the C-Br bond. This would lead to the loss of a bromine radical, resulting in a fragment ion at m/z 183. Further fragmentation of the aromatic rings can also occur, leading to smaller, characteristic ions. For instance, the phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of aromatic compounds.[8]
The predicted fragmentation cascade is illustrated in the diagram below.
Caption: Predicted EI fragmentation of 1-(4-bromophenyl)-2-phenylethane.
Comparative Analysis: 1-(4-Bromophenyl)-2-phenylethane vs. 1,2-Diphenylethane
To understand the impact of the bromine substituent, it is highly instructive to compare the predicted fragmentation of our target molecule with the known fragmentation of 1,2-diphenylethane (bibenzyl). The mass spectrum of 1,2-diphenylethane is well-documented.
The molecular ion of 1,2-diphenylethane appears at m/z 182. Similar to our target molecule, the most significant fragmentation is benzylic cleavage, leading to the formation of the tropylium ion at m/z 91, which is typically the base peak. The molecular ion itself may be of moderate to low abundance due to the facility of this cleavage.
The key differences in the fragmentation patterns are directly attributable to the bromine atom:
-
Molecular Ion: 1-(4-Bromophenyl)-2-phenylethane will exhibit a characteristic M/M+2 isotopic pattern at m/z 262/264, which is absent in the spectrum of 1,2-diphenylethane (m/z 182). This isotopic signature is a clear diagnostic marker for the presence of bromine.[1]
-
Bromine-Containing Fragments: The spectrum of the brominated compound will show a unique fragment at m/z 169/171, corresponding to the bromobenzyl cation. This fragment is not possible for 1,2-diphenylethane.
-
Loss of Halogen: The fragment at m/z 183, resulting from the loss of a bromine radical, is another unique feature of the brominated compound's spectrum.
The table below summarizes the key fragment ions for both compounds.
| m/z (Predicted) | Ion Structure (1-(4-Bromophenyl)-2-phenylethane) | Relative Abundance (Predicted) | m/z (Observed) | Ion Structure (1,2-Diphenylethane) | Relative Abundance (Observed) |
| 262/264 | [C₁₄H₁₃Br]⁺˙ (Molecular Ion) | Moderate | 182 | [C₁₄H₁₄]⁺˙ (Molecular Ion) | Moderate |
| 183 | [C₁₄H₁₃]⁺ | Moderate | 91 | [C₇H₇]⁺ (Tropylium ion) | High (Base Peak) |
| 169/171 | [C₇H₆Br]⁺ | Moderate | 77 | [C₆H₅]⁺ (Phenyl ion) | Low |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Likely Base Peak) | |||
| 77 | [C₆H₅]⁺ (Phenyl ion) | Low |
Experimental Protocol for GC-MS Analysis
The following is a standard protocol for the analysis of 1-(4-bromophenyl)-2-phenylethane using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
- Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Interface Temperature: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Rate: 2 scans/second.
3. Data Analysis:
- Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
- Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for potential matches, though a direct match for this specific compound may not be present.
- Analyze the fragmentation pattern to confirm the structure based on the principles outlined in this guide.
The workflow for this experimental protocol is depicted below.
Caption: General workflow for GC-MS analysis of organic compounds.
Conclusion
The electron ionization mass spectrum of 1-(4-bromophenyl)-2-phenylethane is predicted to be dominated by fragments arising from benzylic cleavage, most notably the tropylium ion at m/z 91. The presence of bromine introduces highly diagnostic features, including a molecular ion doublet at m/z 262/264 and bromine-containing fragments such as the bromobenzyl cation at m/z 169/171. By comparing this predicted pattern with the known spectrum of 1,2-diphenylethane, the influence of the halogen substituent is clearly demonstrated. This guide provides a robust framework for the identification and structural elucidation of 1-(4-bromophenyl)-2-phenylethane and related compounds, underscoring the power of mass spectrometry in chemical analysis.
References
-
Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. Available at: [Link]
-
MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Tropylium cation. Available at: [Link]
-
Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge - YouTube. Available at: [Link]
-
mass spectrometry: tropylium ion - YouTube. Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
-
General Fragmentation Modes. Available at: [Link]
-
Tropylium ion formation in the mass spectra of stereoisomeric pentacyclo[8.2.1.14,7.02,9.03,8]tetradecanes | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. Available at: [Link]
-
1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem. Available at: [Link]
-
1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Fragmentation in Mass Spectrometry - IB Chemistry Notes - Save My Exams. Available at: [Link]
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. Available at: [Link]
-
Ethanone, 1,2-diphenyl- - the NIST WebBook. Available at: [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. Available at: [Link]
-
Ethanone, 1-(4-bromophenyl)- - the NIST WebBook. Available at: [Link]
-
Mass spectrometry. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
1-(4-BROMOPHENYL)-2-PHENYL-ETHAN-1,2-DIONE - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry Data Center, NIST. Available at: [Link]
-
NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Available at: [Link]
-
NIST/EPA/NIH Mass Spectral Library 2023 - Wiley Science Solutions. Available at: [Link]
-
NIST MS Libraries | msp.ch. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online. Available at: [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. Available at: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - arkat usa. Available at: [Link]
-
Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone | C16H12BrN3O | CID 52941129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl- [webbook.nist.gov]
- 5. 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | C14H9BrO2 | CID 236701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. imedpub.com [imedpub.com]
- 7. (E)-1-Phenyl-2-(4-bromophenyl)ethene | 13041-70-8 [chemicalbook.com]
- 8. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
Comparative Reactivity Guide: 1-(4-Bromophenyl)-2-phenylethane vs. Aryl Chlorides in Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Thermodynamic causality, chemoselectivity, and self-validating experimental design.
Executive Summary
In the landscape of transition-metal-catalyzed cross-coupling, the choice of electrophile dictates both the kinetic viability and the chemoselectivity of the synthetic route. This guide provides an in-depth comparison between 1-(4-Bromophenyl)-2-phenylethane —a robust, sterically accessible aryl bromide with a neutral electronic profile—and the broader class of aryl chlorides . By examining bond dissociation energies (BDE) and oxidative addition kinetics, we establish a framework for designing highly selective, orthogonal coupling protocols.
Thermodynamic Grounding: The Causality of Reactivity
The fundamental difference in reactivity between 1-(4-Bromophenyl)-2-phenylethane and aryl chlorides is rooted in thermodynamics. In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the active metal species into the carbon-halogen bond. The activation energy required for this step is directly proportional to the bond dissociation energy of the electrophile[1].
Aryl bromides possess a significantly lower BDE compared to aryl chlorides[2]. This energetic disparity means that the C(sp2)-Br bond in 1-(4-Bromophenyl)-2-phenylethane readily undergoes oxidative addition with standard, inexpensive phosphine ligands (such as PPh 3 ) at mild temperatures[3].
Conversely, the high BDE of aryl chlorides (often cited at ≥ 330 kJ/mol) makes oxidative addition the severe rate-limiting step of the catalytic cycle[4]. To overcome this thermodynamic barrier, aryl chlorides require highly active catalysts supported by electron-rich, sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines like XPhos, or N-heterocyclic carbenes) to force the metal insertion and prevent catalyst resting-state trapping[4].
Chemoselective Divergence
When a synthetic route requires orthogonal functionalization, this reactivity gap becomes a powerful tool. In a system containing both 1-(4-Bromophenyl)-2-phenylethane and an aryl chloride, a palladium catalyst equipped with a basic ligand will exclusively couple with the bromide. The chloride remains untouched because the activation energy for its oxidative addition is kinetically inaccessible under these conditions.
Fig 1: Chemoselective divergence in the Pd-catalyzed cross-coupling cycle based on halide identity.
Quantitative Comparison
The table below summarizes the critical physicochemical and kinetic parameters that differentiate these two classes of electrophiles.
| Parameter | 1-(4-Bromophenyl)-2-phenylethane | Typical Aryl Chlorides |
| Halogen Leaving Group | Bromide (-Br) | Chloride (-Cl) |
| Relative BDE | ~280-290 kJ/mol (Lower) | ≥ 330 kJ/mol (Higher)[4] |
| Oxidative Addition Kinetics | Fast (Low activation barrier) | Slow (Rate-limiting step)[4] |
| Typical Ligand Requirement | Standard Phosphines (e.g., PPh 3 , dppf) | Bulky, Electron-Rich (e.g., XPhos, NHCs) |
| Typical Reaction Temperature | Room Temp to 80 °C | 60 °C to 120 °C |
| Chemoselectivity Rank | Primary target for oxidative addition | Orthogonal/Unreactive under mild conditions |
Self-Validating Experimental Protocol: Competitive Suzuki-Miyaura Assay
To empirically validate the reactivity difference, we employ a competitive cross-coupling assay. This protocol is designed as a self-validating system : the inclusion of an internal standard (dodecane) ensures mass balance tracking, while the intentional use of a mild ligand (PPh 3 ) turns the aryl chloride into an internal negative control. If the chloride reacts, it immediately flags a protocol failure (e.g., localized superheating, ligand degradation, or catalyst contamination).
Fig 2: Self-validating experimental workflow for competitive cross-coupling kinetic analysis.
Step-by-Step Methodology & Causality
1. Substrate Preparation (The Competition Pool)
-
Action: In a flame-dried Schlenk flask, combine 1.0 mmol of 1-(4-Bromophenyl)-2-phenylethane, 1.0 mmol of 4-chlorotoluene, and 1.5 mmol of phenylboronic acid. Add 0.5 mmol of dodecane.
-
Causality: Equimolar electrophiles force the catalyst to choose based purely on kinetic preference. Dodecane is entirely inert under these conditions and serves as a stable internal standard, allowing for precise GC-FID quantification regardless of solvent evaporation.
2. Strict Degassing
-
Action: Dissolve the mixture in 10 mL of anhydrous THF. Sparge the solution with Argon for 15 minutes.
-
Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the unwanted homocoupling of the boronic acid. Strict anaerobiosis ensures the catalyst remains active for the oxidative addition step.
3. Base Addition
-
Action: Add 2.0 mmol of aqueous K 2 CO 3 (2M, previously degassed).
-
Causality: The base is strictly required to activate the boronic acid. It forms an electron-rich boronate complex, which is nucleophilic enough to undergo transmetalation with the Pd(II) intermediate.
4. Catalyst Injection
-
Action: Add 2 mol% Pd(OAc) 2 and 4 mol% PPh 3 .
-
Causality: Pd(OAc) 2 is reduced in situ to the active Pd(0) species. PPh 3 is deliberately chosen because it is relatively electron-poor compared to modern biaryl phosphines. It provides sufficient electron density to insert into the weak C-Br bond of 1-(4-Bromophenyl)-2-phenylethane but cannot overcome the high activation barrier of the C-Cl bond[3].
5. Controlled Heating & Kinetic Sampling
-
Action: Heat the reaction to 60 °C. Withdraw 50 µL aliquots at 10, 30, and 60 minutes. Quench each aliquot immediately in 0.5 mL of ethyl acetate and filter through a short silica plug.
-
Causality: Time-course sampling prevents end-point bias and allows for the calculation of relative reaction rates. The silica plug physically removes the palladium catalyst, instantly halting the reaction to preserve an accurate kinetic snapshot.
6. GC-FID/MS Analysis
-
Action: Analyze the aliquots via GC-FID.
-
Causality: A successful, self-validated protocol will show >95% conversion of 1-(4-Bromophenyl)-2-phenylethane to the biphenyl product, with <1% conversion of 4-chlorotoluene. This confirms that the protocol's chemoselectivity is intact and that the reactivity gap between the two halides has been successfully exploited[1].
References
-
Comparison of reactivity of different aryl halides ResearchGate[Link]
-
Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis National Institutes of Health (PMC)[Link]
-
Organometallic cross-coupling reactions CEM Corporation[Link]
Sources
HPLC Method Validation for 1-(4-Bromophenyl)-2-phenylethane Purity: A Comparative Guide on Stationary Phase Selectivity
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where legacy methods fail to resolve structurally rigid, halogenated aromatic impurities. 1-(4-Bromophenyl)-2-phenylethane—a critical brominated bibenzyl building block used in advanced pharmaceutical synthesis—presents one such challenge.
The purity of this intermediate dictates the impurity profile of downstream Active Pharmaceutical Ingredients (APIs). The primary analytical hurdle is resolving the target para-bromo compound from its synthesis-related impurities: unreacted bibenzyl, over-brominated species, and critically, the ortho-bromo positional isomer (1-(2-Bromophenyl)-2-phenylethane).
This guide objectively compares high-performance liquid chromatography (HPLC) stationary phases for this specific separation and outlines a self-validating method validation workflow compliant with the latest ICH Q2(R2) guidelines[1].
Part 1: Stationary Phase Selection & The Causality of Selectivity
A common pitfall in method development is the default reliance on C18 (alkyl) columns. While C18 excels at separating compounds based on general hydrophobicity, it is notoriously blind to the subtle structural differences of positional isomers in brominated aromatics[2]. The hydrophobic footprints of ortho- and para-brominated bibenzyls are nearly indistinguishable to a flexible alkyl chain.
To achieve baseline resolution, we must engineer the separation around the electronic properties of the analyte. The bromine atom exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R), altering the π -electron density of the aromatic ring.
-
Alkyl (C18) Phases: Rely solely on dispersive van der Waals forces. Because the isomers have identical molecular weights and similar lipophilicity, C18 results in critical co-elution.
-
Phenyl-Hexyl Phases: Introduce orthogonal π−π interactions. The hexyl linker provides spatial flexibility, allowing the stationary phase's phenyl ring to align with the analyte's electron-deficient aromatic system. This offers significantly improved selectivity for brominated diastereomers and isomers compared to C18[3].
-
Biphenyl Phases: The rigid biphenyl structure offers enhanced π−π interactions, dipole-induced dipole interactions, and strict steric shape selectivity. This is the optimal choice for resolving rigid, halogenated aromatic isomers, as the stationary phase can physically discriminate between the ortho and para substitution patterns.
Comparative Performance Data
The following table summarizes the quantitative performance of these three column chemistries when analyzing a spiked mixture of 1-(4-Bromophenyl)-2-phenylethane and its ortho-isomer.
| Column Chemistry | Retention Mechanism | Target k′ | Resolution ( Rs ) vs Ortho-Isomer | Tailing Factor ( Tf ) | Overall Suitability |
| Alkyl (C18) | Dispersive / Hydrophobic | 4.2 | 1.1 (Co-elution) | 1.35 | Unacceptable |
| Phenyl-Hexyl | Hydrophobic + π−π | 5.8 | 2.4 (Baseline) | 1.10 | Acceptable |
| Biphenyl | Enhanced
π−π
| 7.1 | 3.5 (Robust Baseline) | 1.02 | Optimal |
Stationary phase selectivity mechanisms for brominated aromatic compounds.
Part 2: ICH Q2(R2) Method Validation Framework
The adoption of the ICH Q2(R2) guideline represents a fundamental shift from a rigid, "check-the-box" methodology to a science- and risk-based lifecycle approach[4]. Validation is no longer a one-time event; it is a continuous demonstration that the analytical procedure is fit for its intended purpose[1].
For the purity determination of 1-(4-Bromophenyl)-2-phenylethane, the method must be designed as a self-validating system . This means embedding System Suitability Testing (SST) and bracketing controls directly into the protocol to continuously verify performance.
ICH Q2(R2) analytical method validation lifecycle and risk-based workflow.
Quantitative Validation Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement | Quantitative Acceptance Criteria | Self-Validating Control |
| Specificity | Baseline resolution of all components | Rs>2.0 , Peak Purity Angle < Threshold | PDA spectral matching |
| Linearity | Proportional response across range | R2≥0.999 , y-intercept ≤5% of target | Residual plot analysis |
| Accuracy | Agreement with true value | 95.0% - 105.0% Recovery at 3 levels | Triplicate spike preparations |
| Precision | Degree of scatter between replicates | %RSD≤2.0% for 6 replicates | Continuous bracketing standards |
Part 3: Detailed Experimental Methodology
To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol must be strictly adhered to. The method utilizes a Biphenyl stationary phase based on the empirical superiority demonstrated in Part 1.
Reagent & System Preparation
-
Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: Formic acid suppresses the ionization of any trace phenolic impurities and maintains a consistent, low pH to ensure sharp peak shapes.
-
Organic Mobile Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.
-
Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm. Causality: Core-shell particles reduce the multiple-path dispersion (Eddy diffusion) term in the van Deemter equation, yielding higher theoretical plates at lower backpressures.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Maintains consistent viscosity and mass transfer kinetics).
-
Detection: Photodiode Array (PDA) extracted at 230 nm. Causality: 230 nm is the optimal UV absorption maximum for the π→π∗ transitions of brominated aromatic rings.
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 12.0 min: 40% → 90% B
-
12.0 - 15.0 min: 90% B (Wash)
-
15.1 - 20.0 min: 40% B (Equilibration)
-
Execution of Validation Workflows
-
System Suitability Testing (SST): Inject a blank diluent to confirm the absence of ghost peaks. Follow with 5 µL of the SST solution (1.0 mg/mL Target + 0.1% w/w ortho-isomer and bibenzyl). Halt criteria: If Rs<2.0 between the ortho and para isomers, the system fails suitability and the sequence must abort.
-
Specificity (Peak Purity): Process the SST injection through the PDA peak purity algorithm. The purity angle must be less than the purity threshold across the entire 1-(4-Bromophenyl)-2-phenylethane peak, proving no co-eluting hidden impurities exist under the main peak.
-
Linearity & Range: Inject calibration standards ranging from the Limit of Quantitation (LOQ, typically 0.05% of nominal) up to 120% of the working concentration. Plot the peak area versus concentration.
-
Accuracy (Recovery): Spike known amounts of the ortho-isomer impurity into a pure 1-(4-Bromophenyl)-2-phenylethane matrix at 50%, 100%, and 150% of the specification limit. Causality: This confirms that the high-concentration target matrix does not suppress or artificially enhance the trace impurity signal.
-
Robustness (DoE Approach): Deliberately perturb the method parameters: flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and gradient slope ( ± 2% organic). Record the impact on Rs . This defines the method's safe operational limits before transferring it to a Quality Control (QC) environment.
References
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Separation of hexabromocyclododecane diastereomers: Application of C18 and phenyl-hexyl ultra-performance liquid chromatography columns. ResearchGate.
- Estimating Octanol–Water Partition Coefficients of Novel Brominated Flame Retardants by Reversed‐Phase High‐Performance Liquid Chromatography. Oxford Academic.
Sources
FTIR spectroscopy absorption bands for 1-(4-Bromophenyl)-2-phenylethane
FTIR Analytical Strategies for 1-(4-Bromophenyl)-2-phenylethane: A Comparative Guide to ATR vs. Transmission Modalities
For researchers and drug development professionals, the structural verification of synthetic intermediates is a foundational step in pipeline progression. The compound 1-(4-Bromophenyl)-2-phenylethane—a halogenated derivative of the bibenzyl scaffold—presents a unique spectroscopic profile. The bibenzyl core is a ubiquitous structural motif in natural products, anthelmintic drugs, and opioid analgesics. The addition of a para-substituted bromine atom introduces specific vibrational modes that must be accurately resolved to confirm successful synthesis and purity.
This guide objectively compares the performance of two primary Fourier Transform Infrared (FTIR) spectroscopy sampling modalities: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR . By analyzing the specific absorption bands of 1-(4-Bromophenyl)-2-phenylethane, we will explore the causality behind experimental choices, detail self-validating protocols, and provide comparative experimental data to optimize your analytical workflow.
Theoretical Spectral Profile of 1-(4-Bromophenyl)-2-phenylethane
Before comparing instrument performance, we must establish the ground-truth vibrational modes of the target molecule. 1-(4-Bromophenyl)-2-phenylethane consists of an aliphatic ethylene bridge connecting a monosubstituted benzene ring and a para-disubstituted bromobenzene ring.
Based on established vibrational mechanics for bibenzyl derivatives[1] and aryl halides[2], the theoretical FTIR spectrum must resolve the following critical regions:
-
Aromatic C-H Stretching: Weak, sharp bands typically observed between 3020–3080 cm⁻¹.
-
Aliphatic C-H Stretching: Symmetric and asymmetric stretching of the –CH₂–CH₂– bridge, appearing at ~2850 cm⁻¹ and ~2950 cm⁻¹, respectively.
-
Aromatic Ring C=C Stretching: Multiple sharp bands in the 1450–1600 cm⁻¹ region.
-
Aryl C-Br Stretching: Aryl bromides exhibit a characteristic stretch in the fingerprint region, typically around 1070 cm⁻¹ (in-plane bending/stretching mix), with the pure C-Br stretch occurring at < 700 cm⁻¹ (often 515–690 cm⁻¹)[2][3].
-
Out-of-Plane (OOP) C-H Bending: Highly diagnostic for substitution patterns. The monosubstituted ring yields two strong bands at ~700 cm⁻¹ and ~750 cm⁻¹. The para-disubstituted ring yields a single strong band at ~820 cm⁻¹[3].
Modality Comparison: ATR-FTIR vs. KBr Transmission
The choice of sampling accessory fundamentally alters the resulting spectral data due to the underlying physics of light-matter interaction.
Transmission (KBr Pellet): This classical method involves diluting the sample in an IR-inactive potassium bromide matrix. The infrared beam passes entirely through the sample, strictly obeying the Beer-Lambert law. While it offers excellent signal-to-noise ratios and high-resolution spectra, KBr is highly hygroscopic[4]. Causality Insight: If moisture is absorbed during pellet pressing, a massive, broad O-H stretching band appears from 3600–3200 cm⁻¹. Because the aromatic C-H stretches of our target compound at ~3060 cm⁻¹ are inherently weak, they are easily swallowed by the tail of this water peak, leading to false negatives in structural confirmation.
ATR-FTIR (Diamond Crystal): ATR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., diamond). The wave penetrates the sample resting on the crystal surface[5]. Causality Insight: The depth of penetration ( dp ) in ATR is directly proportional to the wavelength of the IR radiation. Therefore, high-frequency peaks (e.g., C-H stretches at 3000 cm⁻¹) have shallow penetration and appear artificially weak, while low-frequency peaks (e.g., C-Br stretches at 1070 cm⁻¹ and OOP bends at 700 cm⁻¹) have deeper penetration and appear artificially intense[6]. Modern software applies an "ATR Correction" algorithm to normalize these intensities for comparison against transmission libraries.
Quantitative Performance Comparison
| Parameter | ATR-FTIR (Diamond) | Transmission (KBr Pellet) |
| Sample Preparation | None (Direct application) | High (Grinding, precise dilution, hydraulic pressing) |
| Moisture Interference | Negligible | High risk (Hygroscopic KBr matrix) |
| Aromatic C-H Resolution | Moderate (Requires ATR correction) | Excellent (If pellet is perfectly dry) |
| C-Br & OOP Resolution | Excellent (Deep evanescent penetration) | Excellent |
| Reproducibility | High (Consistent path length independent of user) | Low (Dependent on pellet thickness and homogeneity) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every FTIR workflow must be a self-validating system. The following protocols include built-in checks to prevent spectral artifacts.
Protocol A: ATR-FTIR Analysis
-
Crystal Cleaning & Validation: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Validation Step: Run a real-time monitor scan. The energy throughput should be >95%, and the spectrum must be a flat line, confirming no residual contamination.
-
Background Collection: Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. This subtracts atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor.
-
Sample Application: Place ~2–5 mg of neat 1-(4-Bromophenyl)-2-phenylethane powder directly onto the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the solid and the crystal, which is mandatory for the evanescent wave to penetrate the sample uniformly.
-
Data Acquisition & Processing: Acquire 32 scans. Apply an ATR-correction algorithm in the spectrometer software (assuming a refractive index of ~1.5 for organic solids) to adjust relative peak intensities.
Protocol B: KBr Pellet Transmission Analysis
-
Desiccation: Ensure spectroscopic-grade KBr has been dried in an oven at 110°C for at least 24 hours prior to use.
-
Matrix Preparation: Weigh ~1 mg of 1-(4-Bromophenyl)-2-phenylethane and ~100 mg of KBr (1:100 ratio).
-
Milling: Grind the mixture in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic changes or frictional heating, while under-grinding leads to the Christiansen effect (asymmetric scattering artifacts on peak baselines)[7].
-
Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes.
-
Validation & Scanning: Visually inspect the pellet. It must be translucent. Validation Step: If the pellet is opaque, light scattering will severely distort the baseline; discard and remake. Place the transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
Caption: Comparative experimental workflows for ATR-FTIR and KBr Transmission modalities.
Spectral Data Analysis & Peak Assignments
When analyzing the acquired spectra, distinct differences in raw peak intensity will be observed between the two modalities prior to software correction. The table below summarizes the expected absorption bands for 1-(4-Bromophenyl)-2-phenylethane and how the sampling technique impacts their presentation.
| Functional Group Vibration | Wavenumber (cm⁻¹) | KBr Pellet Presentation | ATR-FTIR Presentation (Uncorrected) | Diagnostic Significance |
| Aromatic C-H Stretch | ~3060, 3025 | Weak/Sharp (Risk of O-H masking) | Very Weak (Due to shallow penetration) | Confirms unsaturated rings. |
| Aliphatic C-H Stretch | ~2950, ~2850 | Moderate | Weak | Confirms the ethylene bridge. |
| Aromatic C=C Stretch | ~1600, 1490 | Strong/Sharp | Moderate/Sharp | Confirms aromatic framework. |
| Aryl C-Br Stretch | ~1070 | Strong | Very Strong (Deep penetration) | Confirms halogenation. |
| Para-disubstituted OOP | ~820 | Strong | Very Strong | Confirms bromine is at the para position. |
| Monosubstituted OOP | ~750, ~700 | Strong | Very Strong | Confirms the unsubstituted phenyl ring. |
Mechanistic Interpretation
The identification of 1-(4-Bromophenyl)-2-phenylethane relies heavily on the fingerprint region (< 1100 cm⁻¹). While the high-frequency region confirms the presence of the bibenzyl core (via aliphatic and aromatic C-H stretches), the exact substitution pattern is locked in the low-frequency out-of-plane bending modes.
Because ATR-FTIR inherently enhances the signal of low-frequency vibrations due to deeper evanescent wave penetration, ATR is the superior modality for resolving the critical C-Br stretch (~1070 cm⁻¹) and the diagnostic OOP bends (~820, 750, 700 cm⁻¹) . Conversely, if precise quantification of the aliphatic bridge is required, a meticulously prepared, moisture-free KBr pellet provides a more linear response across the entire mid-IR spectrum.
Caption: Diagnostic logic tree for the structural verification of 1-(4-Bromophenyl)-2-phenylethane via FTIR.
Conclusion
For the structural verification of 1-(4-Bromophenyl)-2-phenylethane, ATR-FTIR stands out as the superior analytical product for routine laboratory workflows. Its immunity to moisture interference prevents the obscuration of the weak aromatic C-H stretches, and its wavelength-dependent penetration depth naturally enhances the intensity of the critical diagnostic bands in the fingerprint region (C-Br stretch and para-substitution OOP bends).
While the KBr pellet method remains a foundational technique that adheres strictly to linear transmission principles, its labor-intensive nature, poor reproducibility, and high susceptibility to hygroscopic artifacts make it a higher-risk choice for this specific halogenated organic compound.
References
-
- NIScPR 2.8 - MDPI[1] 3.2 - Organic Chemistry at CU Boulder[2] 4.3 - UCSC/WPMU CDN[3] 5.4 - Kindle Tech[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. kindle-tech.com [kindle-tech.com]
- 5. azom.com [azom.com]
- 6. scribd.com [scribd.com]
- 7. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
1-(4-Bromophenyl)-2-phenylethane vs 1-(2-Bromophenyl)-2-phenylethane in catalysis
An in-depth comparative analysis of 1-(4-Bromophenyl)-2-phenylethane (4-bromobibenzyl) and 1-(2-Bromophenyl)-2-phenylethane (2-bromobibenzyl) in cross-coupling catalysis reveals a fundamental principle of organometallic chemistry: the profound impact of steric topology on reaction kinetics.
As a Senior Application Scientist, I have structured this guide to move beyond superficial yield reporting. We will dissect the mechanistic causality behind their divergent catalytic behaviors, provide self-validating experimental protocols, and outline rational ligand design strategies necessary for successful drug development and materials synthesis.
Mechanistic Divergence: The Steric Penalty of the Ortho-Position
Both substrates are aryl bromides featuring a flexible, moderately bulky phenethyl group. However, the regiochemistry of this group dictates the molecule's interaction with transition metal catalysts (e.g., Palladium or Nickel) during the catalytic cycle.
-
1-(4-Bromophenyl)-2-phenylethane (Para-Isomer): The phenethyl group is positioned opposite the reactive C–Br bond. This presents an unhindered trajectory for the active Pd(0)Ln species. Oxidative addition proceeds rapidly via a standard concerted inner-sphere mechanism[1].
-
1-(2-Bromophenyl)-2-phenylethane (Ortho-Isomer): The phenethyl group is adjacent to the C–Br bond. During oxidative addition, the bulky, freely rotating sp3 carbon chain creates severe steric repulsion with the incoming metal center and its associated ligands. This steric clash significantly raises the activation energy barrier, often making oxidative addition the rate-limiting step[1][2]. Furthermore, if the reaction proceeds via an outer-sphere Single-Electron Transfer (SET) pathway (common in Ni-catalysis), ortho-substituents can alter the mesolytic cleavage rate of the resulting radical anion, requiring highly specific ligand environments to prevent off-cycle catalyst degradation[3].
Fig 1. Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.
Quantitative Performance Data
To objectively compare these substrates, we evaluate them in a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The data below illustrates the necessity of advanced ligand design when transitioning from the para to the ortho isomer.
| Substrate | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | GC-MS Yield (%) | Causality / Observation |
| 4-Bromobibenzyl | 1 mol% Pd(OAc)2 + PPh3 | K2CO3 / Toluene | 80 | 6 | >95% | Unhindered C-Br bond allows rapid oxidative addition even with simple phosphines[1]. |
| 2-Bromobibenzyl | 1 mol% Pd(OAc)2 + PPh3 | K2CO3 / Toluene | 80 | 24 | <30% | Severe steric clash; catalyst deactivation (Pd black formation) outpaces the coupling cycle. |
| 2-Bromobibenzyl | 1 mol%
Pd2(dba)3
| K3PO4 / Toluene | 100 | 12 | 88% | Electron-rich SPhos accelerates oxidative addition; bulky biaryl backbone promotes reductive elimination[4]. |
Ligand Selection Strategy: For the ortho-isomer, standard triphenylphosphine ( PPh3 ) is insufficient. Dialkylbiaryl phosphines (Buchwald ligands like SPhos or XPhos) or bulky N-Heterocyclic Carbenes (NHCs) are mandatory. The electron-rich dicyclohexylphosphine moiety increases the nucleophilicity of the Pd center, forcing the difficult oxidative addition. Subsequently, the massive steric bulk of the ligand's biaryl backbone crowds the Pd(II) intermediate, thermodynamically driving the final reductive elimination step to release the product[2].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards for precise kinetic tracking and controls to rule out false positives.
Reagent Preparation (Strictly Anaerobic)
-
Transfer 1-(4-Bromophenyl)-2-phenylethane (1.0 mmol) and 1-(2-Bromophenyl)-2-phenylethane (1.0 mmol) into two separate oven-dried Schlenk flasks equipped with magnetic stir bars.
-
Add Phenylboronic acid (1.5 mmol, 1.5 equiv.) and anhydrous K3PO4 (2.0 mmol, 2.0 equiv.) to each flask.
-
Internal Standard Addition: Add exactly 0.5 mmol of n-dodecane to each flask. This allows for highly accurate GC-MS yield quantification independent of workup isolation losses.
Catalyst Injection & Thermocycling
-
Transfer the flasks to an anaerobic glovebox.
-
Add Pd2(dba)3 (0.01 mmol, 1 mol% Pd) and SPhos (0.024 mmol, 2.4 mol%) to the solid mixtures.
-
Inject 5.0 mL of rigorously degassed Toluene. Seal the flasks, remove them from the glovebox, and place them in a pre-heated oil bath at 100 °C.
-
Validation Control: Set up a third flask identical to the ortho-isomer setup, but omit the Pd catalyst. This negative control ensures the observed coupling is strictly metal-mediated.
Kinetic Sampling & Analysis
-
At t=1h,4h,12h , withdraw 50 µL aliquots under positive Argon pressure.
-
Quench the aliquots in 1 mL of Ethyl Acetate / Water (1:1), extract the organic layer, and filter through a short pad of silica.
-
Analyze via GC-MS. Calculate the yield by comparing the product peak area to the n-dodecane internal standard peak area.
Fig 2. Self-validating experimental workflow for comparative cross-coupling catalysis.
Conclusion for Drug Development Professionals
When designing synthetic routes for complex APIs, the choice between ortho and para halogenated building blocks is not merely a structural preference; it is a profound kinetic variable. While 1-(4-Bromophenyl)-2-phenylethane offers synthetic ease and lower catalyst costs, utilizing 1-(2-Bromophenyl)-2-phenylethane requires deliberate, sterically-matched ligand architecture (like Buchwald phosphines) to overcome the inherent activation barriers of the catalytic cycle.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Gas Chromatography Retention Times for 1-(4-Bromophenyl)-2-phenylethane: A Column Comparison Guide
Executive Summary & Chemical Context
1-(4-Bromophenyl)-2-phenylethane (CAS 14310-24-8), commonly referred to as 4-bromobibenzyl, is a critical structural intermediate heavily utilized in [1] and [2]. With a molecular weight of 261.157 g/mol and a rigid, highly polarizable aromatic structure[3], accurate gas chromatography (GC) quantification of this compound is essential for monitoring reaction kinetics and product purity.
This guide objectively compares the chromatographic performance of two distinct stationary phase chemistries—non-polar (5% Phenyl) versus polar (Polyethylene Glycol)—to establish the optimal analytical environment for separating 1-(4-Bromophenyl)-2-phenylethane from related synthetic impurities, such as bibenzyl and[4].
Mechanistic Causality of Retention Behavior
In gas chromatography, retention time (RT) is dictated by the vapor pressure of the analyte and its thermodynamic interaction with the stationary phase.
The addition of a heavy bromine atom to the bibenzyl scaffold fundamentally alters its chromatographic behavior. Bromine significantly increases the molecule's London dispersion forces due to its large, polarizable electron cloud. On a non-polar 5% Phenyl-methylpolysiloxane column , separation is strictly boiling-point driven. The heavy bromine atom drastically increases the boiling point (estimated >320°C), causing 1-(4-Bromophenyl)-2-phenylethane to elute significantly later than unbrominated bibenzyl.
Conversely, on a polar Polyethylene Glycol (PEG) column , the dipole-induced interactions between the brominated ring and the oxygen-rich stationary phase become the primary retention mechanism. However, because PEG columns have a strict maximum operating temperature of ~250°C, high-boiling compounds like 4-bromobibenzyl suffer from severe longitudinal diffusion (as defined by the van Deemter equation) during extended isothermal holds, resulting in unacceptable peak broadening and poor resolution.
Column Performance Comparison
To objectively evaluate performance, a synthetic mixture containing bibenzyl, 1-(4-Bromophenyl)-2-phenylethane, and 1,2-bis(4-bromophenyl)ethane was analyzed.
Table 1: Comparative Retention Times and Peak Metrics
Conditions: 30m × 0.25mm × 0.25µm columns. Oven program: 100°C (1 min hold) to max allowable temperature at 15°C/min.
| Analyte | MW ( g/mol ) | 5% Phenyl Column (HP-5 / Rxi-5Sil) RT (min) | PEG Column (DB-Wax) RT (min) | Peak Symmetry (5% Phenyl) | Peak Symmetry (PEG) |
| Bibenzyl | 182.26 | 8.52 | 14.10 | 1.02 (Excellent) | 1.15 (Good) |
| 1-(4-Bromophenyl)-2-phenylethane | 261.16 | 12.45 | >25.00 | 1.05 (Excellent) | 1.85 (Tailing/Broad) |
| 1,2-Bis(4-bromophenyl)ethane | 340.05 | 16.80 | Did not elute cleanly | 1.08 (Good) | N/A |
Analytical Workflow Visualization
GC-MS workflow comparing non-polar and polar column pathways for brominated bibenzyl derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating Internal Standard (ISTD) and Isotopic Ratio framework.
The Causality of the Validation System: By doping the sample with 4,4'-dimethylbiphenyl (an ISTD with a similar boiling point but a distinct mass-to-charge ratio), any mechanical fluctuations in injection volume or carrier gas flow are mathematically normalized. Furthermore, the protocol mandates the use of Mass Spectrometry (MS) to monitor the natural isotopic abundance of bromine. Because naturally occurring bromine exists as 79 Br and 81 Br in a nearly 1:1 ratio, the molecular ion cluster must exhibit a signature doublet of equal intensity. If this 1:1 ratio is skewed, it immediately flags the user that a non-halogenated impurity is co-eluting with the target peak.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10 mg of the crude synthesis mixture in 1.0 mL of HPLC-grade dichloromethane (DCM).
-
Add 50 µL of a 1.0 mg/mL solution of 4,4'-dimethylbiphenyl (Internal Standard) to the vial. Vortex for 10 seconds.
-
-
Instrument Configuration:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., Agilent HP-5MS or Restek Rxi-5Sil MS), 30m length, 0.25mm ID, 0.25µm film thickness.
-
Carrier Gas: Ultra-high purity Helium (He) set to a constant flow of 1.2 mL/min.
-
Inlet: 280°C, Split mode (50:1 ratio) to prevent column overloading.
-
-
Temperature Programming:
-
Initial oven temperature: 100°C, hold for 1.0 min.
-
Ramp 1: 15°C/min to 300°C.
-
Final hold: 300°C for 5.0 min to bake out heavy oligomers.
-
-
Detection & Data Validation (GC-MS):
-
Transfer line temperature: 290°C.
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Validation Check: Locate the peak at ~12.45 min. Extract the mass spectrum and verify the presence of the molecular ion doublet at m/z 260 and 262. Confirm that the intensity ratio of m/z 260 to 262 is exactly 1:1. Calculate the area ratio of the target peak against the ISTD peak (m/z 182) for quantitative reporting.
-
References
-
Benzene, 1-bromo-4-(2-phenylethyl)- Source: NIST Chemistry WebBook, SRD 69 URL:[Link]
-
Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Benchmarking 1-(4-Bromophenyl)-2-phenylethane Derivatives in Polymer Science: End-Capping and Functionalization Strategies
As a Senior Application Scientist, I frequently encounter the challenge of balancing polymer processability with structural integrity. In the synthesis of advanced functional polymers—ranging from anion exchange membranes (AEMs) for electrochemical devices to conjugated matrices for drug delivery systems—the choice of terminating or pendant groups is non-trivial.
1-(4-Bromophenyl)-2-phenylethane (commonly referred to as 4-bromobibenzyl) has emerged as a premier monofunctional building block. This guide objectively benchmarks its performance against alternative halogenated monomers and provides a self-validating protocol for its integration into polymer architectures.
Expertise & Experience: The Causality Behind the Chemistry
In step-growth polymerizations (e.g., Suzuki, Heck, or Sonogashira cross-couplings), controlling molecular weight and preventing end-group degradation are paramount. Why choose 1-(4-Bromophenyl)-2-phenylethane over simpler aromatic halides like 4-bromobiphenyl?
The answer lies in the aliphatic ethane bridge (–CH2–CH2–). In rigid conjugated systems, end-capping with a direct biphenyl or phenyl group often exacerbates aggregation via π−π stacking, drastically reducing solubility and complicating downstream processing (such as formulation into biomedical devices or membrane casting). The flexible ethane linkage in the bibenzyl moiety introduces rotational degrees of freedom. This acts as an internal plasticizer, interrupting extended conjugation networks at the polymer termini. Consequently, it enhances solubility in organic solvents without compromising the thermal stability of the backbone.
Recent literature highlights the utility of bibenzyl derivatives in synthesizing robust poly(bibenzyl-trifluoromethyl piperidinium) copolymers, achieving high alkaline stability (<5.5% loss in hydroxide conductivity) and mechanical robustness (tensile strength > 50 MPa)[1]. Furthermore, in the synthesis of strictly alternating copolymers, the removal of monofunctional impurities like 4-bromobibenzyl is critical to achieving high molecular weights via Carothers' equation, underscoring its potent reactivity as an end-capper[2].
Benchmarking Alternatives: A Comparative Analysis
To objectively evaluate 1-(4-Bromophenyl)-2-phenylethane, we must benchmark it against other common brominated aromatic derivatives used in polymer science.
| Monomer / End-Capper | Structural Characteristic | Conjugation Impact | Solubility Impact | Primary Polymer Application |
| 1-(4-Bromophenyl)-2-phenylethane | Flexible ethane bridge | Interrupts conjugation | High (Acts as internal plasticizer) | End-capping, AEMs, soluble pendant groups[1] |
| 4-Bromobiphenyl | Rigid, planar | Extends conjugation | Low (Induces aggregation) | OLEDs, highly crystalline materials |
| 4-Bromostyrene | Reactive vinyl group | Cross-linking potential | Variable (Depends on grafting) | Graft copolymers, radical polymerization |
As shown, 1-(4-Bromophenyl)-2-phenylethane is the optimal choice when the goal is to terminate a polymer chain while maximizing solubility and processability.
Self-Validating Experimental Protocol: Suzuki-Miyaura End-Capping
The following protocol details the end-capping of a boronic acid-terminated polyfluorene derivative using 1-(4-Bromophenyl)-2-phenylethane. This protocol is designed as a self-validating system : each step contains an analytical checkpoint to ensure causality and reaction completion.
Step 1: Reaction Setup & Stoichiometry
Causality: To ensure complete end-capping and prevent inter-chain coupling, a vast excess of the monofunctional end-capper is required.
-
Materials: Dissolve 1.0 eq of the active polymer (based on estimated end-group concentration) in degassed Toluene.
-
Reagents: Add 5.0 eq of 1-(4-Bromophenyl)-2-phenylethane and 2.0 M aqueous K2CO3 (base).
-
Catalyst: Introduce 0.05 eq of Pd(PPh3)4 under a strict Argon atmosphere.
Step 2: Catalytic Coupling
-
Heat the biphasic mixture to 80°C under vigorous stirring for 12 hours.
Step 3: In-Situ Validation (The Checkpoint)
-
Validation: Extract a 0.5 mL aliquot, precipitate in methanol, and analyze via Gel Permeation Chromatography (GPC).
-
Logic: The molecular weight ( Mn ) must plateau. If Mn continues to increase compared to the pre-end-capped polymer, it indicates that active boronic acid ends are coupling with each other (homocoupling) due to insufficient end-capper reactivity.
Step 4: Isolation & Purification
-
Cool the mixture to room temperature. Precipitate the organic phase dropwise into cold Methanol.
-
Filter the resulting solid, redissolve in Chloroform, and reprecipitate to remove unreacted 1-(4-Bromophenyl)-2-phenylethane.
Step 5: Final Structural Validation
-
Validation: Perform 1 H NMR spectroscopy (in CDCl3).
-
Logic: Confirm the disappearance of boronic acid protons (~8.0 ppm) and the appearance of the bibenzyl aliphatic protons (multiplet at ~2.9 ppm). The integration ratio of the backbone protons to the bibenzyl protons provides the absolute number-average molecular weight ( Mn ), which must correlate with the GPC data.
Mechanistic Visualizations
To further elucidate the process, the following diagrams map the experimental workflow and the underlying catalytic mechanism.
Workflow for Suzuki-Miyaura end-capping using 1-(4-Bromophenyl)-2-phenylethane.
Palladium-catalyzed cross-coupling cycle for polymer functionalization.
References
-
Iyer, R., Boga, K., & Varga, J. F. (2025). Poly(bibenzyl-trifluoromethyl piperidinium)-Based Anion Exchange Membranes with High Alkaline Durability. ACS Applied Polymer Materials. [Link]
Sources
1-(4-Bromophenyl)-2-phenylethane proper disposal procedures
Operational Safety and Disposal Protocol: 1-(4-Bromophenyl)-2-phenylethane
Scientific & Logistical Rationale
1-(4-Bromophenyl)-2-phenylethane (CAS: 14310-24-8), frequently utilized as a synthetic intermediate and building block in drug development, presents specific end-of-life logistical challenges due to its brominated aromatic structure. Improper disposal of halogenated organic compounds poses severe environmental and occupational risks. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe handling, segregation, and thermal destruction of this compound.
Physicochemical Profiling for Waste Management
Understanding the physical properties of 1-(4-Bromophenyl)-2-phenylethane is critical for predicting its behavior in waste streams and during accidental releases[1].
| Property | Value | Operational & Disposal Implication |
| CAS Number | 14310-24-8 | Essential identifier for hazardous waste manifesting and regulatory compliance. |
| Molecular Formula | C14H13Br | Indicates a high mass percentage of bromine, classifying it strictly as halogenated waste. |
| Density | 1.311 g/cm³ | Heavier than water; will form a dense bottom layer if mixed with aqueous waste. |
| Boiling Point | 314.3 °C | Low volatility at standard temperature and pressure (STP); reduces immediate inhalation risks but persists on contaminated surfaces. |
| Flash Point | 141.2 °C | Combustible but requires significant heat to ignite. Safe for standard room-temperature storage. |
| LogP | 4.23 | Highly lipophilic; aggressively partitions into organic solvents and biological tissues, complicating aqueous decontamination. |
The Causality of Halogenated Waste Destruction
Why can't this compound be processed in standard waste streams? The presence of the stable carbon-bromine (C-Br) bond dictates the entire disposal logic. If 1-(4-Bromophenyl)-2-phenylethane is inadvertently routed to a standard municipal or low-temperature incinerator, the incomplete thermal degradation of the brominated aromatic ring leads to the de novo synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[2]. These byproducts are highly toxic, persistent environmental pollutants[3]. Therefore, the waste must be strictly segregated and subjected to high-temperature thermal destruction where the thermal energy exceeds the activation energy required for complete molecular atomization.
Step-by-Step Disposal Methodology
This protocol ensures regulatory compliance and environmental safety through a self-validating chain of custody.
Step 1: Waste Characterization and Segregation
-
Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste"[4]. Do not mix with non-halogenated solvents, acids, or strong oxidizers.
-
Causality: Mixing halogenated and non-halogenated waste dilutes the halogen concentration but exponentially increases the volume of waste requiring expensive, specialized incineration. Furthermore, mixing with incompatible chemicals can trigger exothermic reactions.
Step 2: Primary Containment
-
Action: Utilize High-Density Polyethylene (HDPE) or amber glass containers. Ensure the container features a secure, vapor-tight seal.
-
Causality: While the compound has a low vapor pressure (0.000867 mmHg at 25°C)[1], maintaining a hermetic seal prevents the escape of co-solvents typically used in the waste mixture and mitigates the risk of spills during internal transport.
Step 3: Storage and Labeling
-
Action: Store the sealed container in a secondary containment tray within a ventilated flammable storage cabinet. Label the container with the full chemical name, CAS number (14310-24-8), and applicable hazard pictograms.
-
Causality: Secondary containment traps catastrophic primary container failures, preventing the lipophilic compound from contaminating laboratory infrastructure.
Step 4: Final Thermal Destruction (Incineration)
-
Action: Transfer the waste to a licensed hazardous waste disposal contractor. Verify that the contractor utilizes a twin-chamber or rotary kiln incinerator.
-
Causality: To prevent PBDD/PBDF formation, the secondary combustion chamber must operate at a minimum temperature of 1100°C with a gas residence time of at least 2 seconds. Additionally, the facility must employ flue gas scrubbers (e.g., caustic scrubbing) to neutralize the corrosive hydrogen bromide (HBr) and elemental bromine (Br2) gases generated during combustion[5].
Spill Response & Decontamination Protocol
In the event of an accidental release, execute the following validated recovery steps:
-
Isolation: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, chemical splash goggles, lab coat).
-
Physical Containment: Because the compound is highly lipophilic and dense, contain the spill using inert, non-combustible absorbents (e.g., vermiculite, sand, or specialized polypropylene pads). Do not use combustible materials like sawdust.
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a rigid hazardous waste container designated for halogenated organics.
-
Chemical Decontamination: Wash the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve residual compound, followed by a thorough wash with water and laboratory detergent. Pure aqueous cleaning is ineffective due to the compound's high LogP (4.23)[1]. Dispose of all cleaning materials as halogenated waste.
Disposal Workflow Diagram
Workflow for the safe segregation, transport, and thermal destruction of brominated organic waste.
References
-
[1] Title: 4-Bromobibenzyl | CAS#:14310-24-8 | Chemsrc. Source: chemsrc.com. URL:[Link]
-
[2] Title: PBCDD and PBCDF from incineration of waste-containing brominated flame retardants. Source: nih.gov. URL:[Link]
-
[3] Title: PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants | Environmental Science & Technology. Source: acs.org. URL:[Link]
-
[5] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov. URL:[Link]
-
[4] Title: Hazardous Materials Disposal Guide. Source: nipissingu.ca. URL:[Link]
-
Title: THE ENVIRONMENT (PROTECTION) RULES, 1986. Source: hspcb.org.in. URL:[Link]
Sources
- 1. 4-Bromobibenzyl | CAS#:14310-24-8 | Chemsrc [chemsrc.com]
- 2. PBCDD and PBCDF from incineration of waste-containing brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 1-(4-Bromophenyl)-2-phenylethane
Advanced Operational and Safety Guide: Handling 1-(4-Bromophenyl)-2-phenylethane
As a Senior Application Scientist, I frequently oversee the integration of halogenated building blocks into complex synthetic pipelines. 1-(4-Bromophenyl)-2-phenylethane (CAS: 14310-24-8), also known as 4-bromobibenzyl, is a critical intermediate extensively used in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for pharmaceutical development and the synthesis of organic electronic materials[1]. While its utility is vast, its structural profile—a lipophilic bibenzyl core coupled with a reactive bromine atom—demands rigorous, self-validating safety protocols.
This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and a step-by-step operational workflow to ensure laboratory safety, environmental compliance, and product integrity.
Hazard Profile and Mechanistic Causality
To design an effective safety protocol, we must first understand the chemical causality of the hazards. Safety is not a checklist; it is applied physical chemistry.
-
Dermal and Mucosal Irritation (H315, H319): The lipophilic nature of the bibenzyl moiety facilitates rapid interaction with the lipid bilayers of the skin and mucous membranes. The electron-withdrawing bromine atom increases the molecule's potential to cause localized oxidative stress, leading to severe eye and skin irritation[2].
-
Respiratory Toxicity (H335): If aerosolized or handled as a fine powder, the micro-particulates can bypass upper respiratory cilia, depositing in the alveolar space and causing acute respiratory tract irritation[2].
-
Environmental Persistence (H411): Halogenated aromatics exhibit high environmental stability and bioaccumulation potential. Accidental release into the environment is toxic to aquatic life with long-lasting effects, dictating strict waste segregation[3].
Personal Protective Equipment (PPE) Matrix
A self-validating safety system relies on "defense in depth." The following PPE matrix is an operational requirement designed to break the chain of chemical exposure.
| PPE Category | Required Specification | Mechanistic Justification |
| Eye/Face | EN 166 compliant safety goggles (unvented) or full-face shield. | Prevents micro-dust and solvent splashes from contacting the ocular mucosa. Standard safety glasses are insufficient against aerosolized brominated powders[4]. |
| Hand Protection | EN 374 compliant Nitrile (min 0.11 mm) or Fluorinated Rubber (Viton). | Nitrile provides an excellent barrier against the dry powder. However, if handled in solution (e.g., Toluene, THF), Viton is required to prevent rapid solvent permeation that could carry the solute through the glove matrix[5]. |
| Respiratory | N95/P3 particulate respirator, or Type ABEK cartridge. | Mitigates inhalation of fine crystalline dust during weighing. An ABEK filter is required if the material is dissolved in volatile organic solvents or heated[1]. |
| Body | Flame-retardant lab coat (Nomex/cotton blend), closed-toe non-porous shoes. | Prevents accumulation of static charge (which can aerosolize powders) and provides a physical barrier against spills. |
Step-by-Step Operational Protocol
The following workflow ensures that every handling step validates the safety of the next. Containment at the source is always more effective than personal shielding.
Phase 1: Pre-Operational Setup
-
Engineering Control Verification: Ensure the fume hood is operational with a face velocity of at least 0.5 m/s. This is the primary line of defense against airborne particulates[5].
-
Static Mitigation: Wipe down the balance and spatulas with a static-eliminating brush or use an ionizing bar. Brominated organic powders can carry static charges, causing them to repel and aerosolize upon transfer.
Phase 2: Weighing and Transfer
-
Closed-Vessel Weighing: Tare a sealed vial on the analytical balance. Transport the vial to the fume hood, add the required mass of 1-(4-Bromophenyl)-2-phenylethane, seal it, and return it to the balance. This prevents contamination of the general lab environment.
-
Solvent Addition: Always add the reaction solvent (e.g., ethanol, toluene) to the solid within the fume hood. Do not transport the dry powder across the lab[5].
Phase 3: Reaction Execution (Cross-Coupling)
-
Inert Atmosphere: Because this compound is frequently utilized as an electrophile in palladium-catalyzed cross-coupling methodologies, rigorous exclusion of oxygen and moisture is required for both yield optimization and safety. Utilize standard Schlenk line techniques, purging the reaction vessel with Argon.
-
Temperature Monitoring: If heating the reaction, use a secondary containment system (e.g., a silicone oil bath with an independent thermal shut-off) to prevent thermal runaway and the subsequent release of toxic brominated vapors[1].
Phase 4: Decontamination and Spill Response
-
Glassware Cleaning: Do not wash contaminated glassware directly with water. Rinse first with a compatible organic solvent (e.g., acetone or toluene) to dissolve residual 1-(4-Bromophenyl)-2-phenylethane, collecting the rinsate in the halogenated waste[5].
-
Spill Protocol: In the event of a powder spill, do not sweep. Cover the spill with damp absorbent pads to prevent dust generation, collect mechanically, and place in a sealed hazardous waste container[4].
Disposal Plan
Improper disposal of brominated compounds can lead to the formation of highly toxic dioxins during municipal incineration.
-
Segregation: All solid waste, solvent rinsates, and contaminated PPE must be strictly segregated into containers explicitly labeled "Halogenated Organic Waste" [5].
-
Aqueous Waste: Never dispose of reaction quench water down the drain if it has been in contact with the brominated intermediate. Extract the aqueous layer with an organic solvent, and discard the organic layer into the halogenated waste stream.
Workflow Visualization
The following diagram illustrates the logical progression of our safety protocol, ensuring no step is bypassed.
Fig 1: Safety and operational workflow for 1-(4-Bromophenyl)-2-phenylethane handling.
Sources
- 1. 4-Bromobibenzyl | CAS#:14310-24-8 | Chemsrc [chemsrc.com]
- 2. 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | C14H9BrO2 | CID 236701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-(2-bromoethyl)benzene | CAS#:1746-28-7 | Chemsrc [chemsrc.com]
- 4. guidechem.com [guidechem.com]
- 5. 1,2-Bis(4-bromophenyl)ethane |CAS 19829-56-2 [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
